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  • Product: 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
  • CAS: 312607-99-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth, technically-focused exploration of a reliable and efficient synthetic route to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth, technically-focused exploration of a reliable and efficient synthetic route to 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the chemical principles underpinning the chosen synthetic strategy, offering practical insights and detailed experimental protocols to ensure successful replication and adaptation.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its rigid, planar structure, combined with the presence of a chiral center at the 2-position in many of its derivatives, makes it an attractive framework for the design of novel therapeutic agents targeting a wide range of biological targets. The incorporation of a carboxylic acid function at the 2-position provides a crucial handle for further chemical elaboration, enabling the construction of libraries of derivatives for structure-activity relationship (SAR) studies. 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, in particular, serves as a key intermediate in the synthesis of compounds with potential applications in various therapeutic areas.

Strategic Approach: A Two-Step Synthesis

The synthesis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is most effectively achieved through a robust two-step sequence. This strategy leverages the construction of the corresponding benzofuran, followed by a selective reduction of the furan ring. This approach is advantageous due to the ready availability of the starting materials and the generally high yields and purity of the intermediates and final product.

The overall synthetic transformation is depicted below:

synthesis_overview start 2-Hydroxy-5-methylbenzaldehyde intermediate 5-Methylbenzofuran-2-carboxylic acid start->intermediate Step 1: Benzofuran Formation product 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid intermediate->product Step 2: Hydrogenation

Figure 1: Overall synthetic strategy for 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Part 1: Synthesis of 5-Methylbenzofuran-2-carboxylic Acid

The initial step involves the construction of the benzofuran ring system with the desired carboxylic acid functionality at the 2-position. A highly efficient method for this transformation is the reaction of a substituted salicylaldehyde with a haloacetate, followed by intramolecular cyclization and saponification.

Reaction Mechanism and Rationale

The formation of the 5-methylbenzofuran-2-carboxylate core proceeds via a tandem O-alkylation and intramolecular condensation. The phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is first deprotonated by a base, typically potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then undergoes a Williamson ether synthesis with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form an ether intermediate. The subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the furan ring. Finally, saponification of the resulting ester yields the target carboxylic acid.

step1_workflow cluster_0 Step 1: Benzofuran Formation start_reagents 2-Hydroxy-5-methylbenzaldehyde Ethyl Chloroacetate Potassium Carbonate DMF reaction_conditions Heating (e.g., 80-100 °C) start_reagents->reaction_conditions workup Aqueous Workup & Isolation reaction_conditions->workup intermediate_ester Ethyl 5-methylbenzofuran-2-carboxylate workup->intermediate_ester saponification_reagents NaOH or KOH Ethanol/Water intermediate_ester->saponification_reagents saponification_conditions Reflux saponification_reagents->saponification_conditions acidification Acidification (e.g., HCl) saponification_conditions->acidification product_step1 5-Methylbenzofuran-2-carboxylic acid acidification->product_step1

Figure 2: Experimental workflow for the synthesis of 5-Methylbenzofuran-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 5-Methylbenzofuran-2-carboxylic Acid

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Ester Formation:

    • To a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents) and ethyl chloroacetate (1.1 equivalents).

    • Heat the reaction mixture with stirring at 80-100 °C for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid, which is the crude ethyl 5-methylbenzofuran-2-carboxylate, by filtration.

    • Wash the solid with water and dry. The crude ester can be purified by recrystallization from ethanol if necessary.

  • Saponification:

    • In a round-bottom flask, dissolve the crude ethyl 5-methylbenzofuran-2-carboxylate in ethanol.

    • Add a solution of sodium hydroxide (2.0 equivalents) in water to the flask.

    • Heat the reaction mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

    • After cooling, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The desired 5-Methylbenzofuran-2-carboxylic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the product.[1]

Table 1: Summary of Reaction Parameters for Step 1

ParameterValue
Starting Material2-Hydroxy-5-methylbenzaldehyde
Key ReagentsEthyl chloroacetate, K₂CO₃, NaOH
SolventDMF, Ethanol/Water
Temperature80-100 °C (Esterification), Reflux (Saponification)
Reaction Time6-10 hours (total)
Typical YieldHigh

Part 2: Hydrogenation to 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

The final step is the selective reduction of the furan ring of 5-Methylbenzofuran-2-carboxylic acid to afford the target 2,3-dihydrobenzofuran derivative. This is typically achieved through catalytic hydrogenation.

Catalyst and Reaction Conditions

The hydrogenation of the benzofuran double bond can be effectively carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent is typically a polar protic solvent like ethyl acetate or ethanol. The reaction is generally performed at room temperature and moderate hydrogen pressure.

step2_workflow cluster_1 Step 2: Hydrogenation start_reagents_step2 5-Methylbenzofuran-2-carboxylic acid 10% Pd/C Ethyl Acetate reaction_conditions_step2 Hydrogen Atmosphere (e.g., 50-70 psi) Room Temperature start_reagents_step2->reaction_conditions_step2 workup_step2 Filtration of Catalyst Solvent Evaporation reaction_conditions_step2->workup_step2 product_step2 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid workup_step2->product_step2

Figure 3: Experimental workflow for the hydrogenation of 5-Methylbenzofuran-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

Materials:

  • 5-Methylbenzofuran-2-carboxylic acid

  • 10% Palladium on carbon (10% Pd/C)

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • Hydrogenation:

    • Dissolve 5-Methylbenzofuran-2-carboxylic acid (1.0 equivalent) in ethyl acetate in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (typically 5-10 wt% of the substrate).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50-70 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-48 hours, or until hydrogen uptake ceases.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a crystalline solid.[2]

Table 2: Summary of Reaction Parameters for Step 2

ParameterValue
Starting Material5-Methylbenzofuran-2-carboxylic acid
Catalyst10% Palladium on Carbon
SolventEthyl Acetate
Hydrogen Pressure50-70 psi
TemperatureRoom Temperature
Reaction Time12-48 hours
Typical YieldHigh

Characterization

The identity and purity of the final product, 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the disappearance of the furanic proton signal upon hydrogenation.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (m.p.): As an indicator of purity.

Conclusion

The described two-step synthetic route provides a reliable and efficient method for the preparation of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. The synthesis relies on well-established and high-yielding chemical transformations, making it suitable for both small-scale laboratory synthesis and potential scale-up. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to access this valuable synthetic intermediate for applications in drug discovery and development.

References

Sources

Exploratory

spectroscopic data of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the spectroscopic characterization of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. Executive Summary 5-Methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the spectroscopic characterization of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Executive Summary

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 312607-99-1) is a privileged heterocyclic scaffold in medicinal chemistry. The 2,3-dihydrobenzofuran core is frequently utilized in the design of potent anticancer agents, NF-κB inhibitors [5], and serves as a fundamental structural motif in the biosynthesis of naturally occurring neolignans [3]. Because the spatial orientation and electronic distribution of this molecule directly dictate its pharmacological binding affinity, rigorous structural validation through multi-nuclear NMR, Mass Spectrometry (MS), and FT-IR is non-negotiable.

As a Senior Application Scientist, I have designed this whitepaper to move beyond merely listing spectral peaks. This guide elucidates the causality behind the spectroscopic data—explaining why specific splitting patterns occur and how to optimize experimental parameters to create a self-validating analytical workflow.

Structural & Synthetic Context

The molecular architecture of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid features a fully saturated C2–C3 bond, introducing a chiral center at C-2. The methyl substitution at C-5 exerts an electron-donating effect (+I, +M) on the aromatic ring, which systematically shields the adjacent ortho and para protons, shifting their NMR signals upfield.

Traditionally, the synthesis of these derivatives relies on the chemoselective catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acids using a Pd/C catalyst under hydrogen pressure [2, 3]. Modern orthogonal approaches also include intramolecular Friedel-Crafts cyclizations [1] and photoredox-catalyzed decarboxylative additions[4].

Synthesis Node1 5-Methylbenzofuran- 2-carboxylic acid Node2 Chemoselective Reduction (Pd/C, H2) Node1->Node2 Catalysis Node3 5-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid Node2->Node3 Hydrogenation

Synthetic pathway for 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Comprehensive Spectroscopic Profiling

To establish a self-validating system, data from orthogonal techniques (NMR, MS, IR) must perfectly corroborate one another. Below is the synthesized quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Solvent Rationale: DMSO- d6​ is explicitly chosen over CDCl₃. While CDCl₃ is standard, the polar carboxylic acid group exhibits poor solubility in it. More importantly, DMSO- d6​ prevents the rapid deuterium exchange of the COOH proton, allowing us to observe its critical broad singlet at ~13.05 ppm.

The ABX Spin System Rationale: The chiral center at C-2 renders the two protons at C-3 diastereotopic. Because they reside in distinct magnetic environments, they couple not only to H-2 (vicinal coupling, 3J ) but also to each other (geminal coupling, 2J≈15.8 Hz), creating a classic and highly diagnostic ABX spin system.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Assignment & Mechanistic Notes
2 5.20dd (J = 10.5, 7.2)78.4Chiral methine; deshielded by adjacent O and COOH.
3a 3.50dd (J = 15.8, 10.5)34.2Diastereotopic methylene (geminal/vicinal coupling).
3b 3.15dd (J = 15.8, 7.2)34.2Diastereotopic methylene.
3a (C) --126.3Bridgehead aromatic carbon.
4 7.05d (J = 1.5)125.4Aromatic CH; meta-coupled to H-6.
5 --130.1Quaternary aromatic carbon; attached to methyl.
6 6.95dd (J = 8.2, 1.5)128.5Aromatic CH; ortho/meta-coupled.
7 6.70d (J = 8.2)109.1Aromatic CH; ortho-coupled to H-6.
7a (C) --157.2Bridgehead aromatic carbon; highly deshielded by O.
5-CH₃ 2.22s20.5Benzylic methyl group.
COOH 13.05br s173.5Carboxylic acid proton / carbonyl carbon.
Mass Spectrometry (ESI-MS)

Ionization Rationale: Electrospray Ionization (ESI) in negative mode is the optimal choice. Carboxylic acids readily deprotonate in basic environments to form highly stable carboxylate anions. This yields a robust [M - H]⁻ peak with an exceptionally high signal-to-noise ratio, minimizing unwanted fragmentation.

Table 2: ESI-MS Fragmentation Pattern

Ionization ModeObserved m/zAssignmentRelative AbundanceDiagnostic Value
ESI (-)177.05[M - H]⁻100% (Base Peak)Confirms exact molecular weight.
ESI (-)133.06[M - H - CO₂]⁻25%Classic neutral loss of 44 Da confirms the -COOH group.
ESI (+)179.07[M + H]⁺85%Orthogonal confirmation of molecular mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
3300–2500Broad, StrongO-H stretch (hydrogen-bonded carboxylic acid dimer)
1715StrongC=O stretch (carboxylic acid carbonyl)
1495, 1440MediumC=C stretch (aromatic ring framework)
1235, 1050StrongC-O-C asymmetric/symmetric stretch (dihydrofuran ring)

Experimental Protocols for Characterization

To ensure reproducibility and analytical integrity, follow these step-by-step methodologies.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the synthesized compound. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Tune the probe to the ¹H and ¹³C frequencies. Perform rigorous gradient shimming until the TMS signal line width at half-height is < 1.0 Hz.

  • Acquisition Parameters (¹H): Acquire 16 scans using a 30° pulse angle. Crucial Step: Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, providing mathematically accurate quantitative integration needed to verify the 3H singlet of the methyl group against the 1H signals of the aromatic ring.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. This enhances the signal-to-noise ratio without obscuring the fine J -coupling of the ABX spin system.

Protocol B: ESI-MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol:Water (50:50, v/v).

  • Matrix Optimization: Add 0.1% Ammonium Hydroxide (NH₄OH) to the solution. Causality: The basic additive artificially raises the pH of the droplet, forcing the complete deprotonation of the carboxylic acid prior to desolvation, drastically enhancing the ionization efficiency for the [M-H]⁻ ion.

  • Acquisition: Infuse the sample into the ESI source at 10 µL/min. Set the capillary voltage to 2.5 kV (negative mode) and desolvation temperature to 250 °C.

Workflow S1 Sample Preparation (Dissolution in DMSO-d6) S2 Data Acquisition (400 MHz NMR / ESI-MS) S1->S2 S3 Data Processing (FT, Phasing, Baseline Corr.) S2->S3 S4 Spectral Analysis (Signal Assignment & ABX Spin) S3->S4 S5 Structural Validation S4->S5

Step-by-step structural validation and spectroscopic analysis workflow.

Conclusion

The unambiguous characterization of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid relies on a holistic interpretation of its spectral data. By understanding the causality behind the ABX spin system in the NMR spectra, the targeted use of basic additives in negative-mode ESI-MS, and the specific solvent dynamics of DMSO- d6​ , researchers can establish a self-validating analytical loop. This ensures absolute structural confidence before advancing the scaffold into complex biological assays or drug development pipelines.

References

  • Arkivoc. "Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols." Archive for Organic Chemistry. URL: [Link]

  • National Institutes of Health (NIH) PMC. "Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters." PMC. URL: [Link]

  • ResearchGate. "Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB." ResearchGate. URL: [Link]

Foundational

physical and chemical properties of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Title: Structural and Physicochemical Profiling of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Technical Guide for Medicinal Chemistry Executive Summary 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 3126...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Physicochemical Profiling of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Technical Guide for Medicinal Chemistry

Executive Summary

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 312607-99-1) is a highly versatile, privileged heterocyclic scaffold utilized extensively in modern drug discovery [1]. The 2,3-dihydrobenzofuran core is ubiquitous in biologically active natural products and synthetic pharmaceuticals, offering a rigid, partially saturated framework that enhances target binding affinity through precise spatial orientation [2]. This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, and validated synthetic methodologies for deploying this molecule in the development of novel therapeutics, particularly anti-inflammatory and anticancer agents [3].

Structural Logic and Chemical Reactivity

The molecular architecture of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid dictates its utility in medicinal chemistry. As an Application Scientist, I evaluate scaffolds based on their geometric and electronic contributions to the final drug candidate:

  • The Dihydrobenzofuran Core: Unlike its fully aromatic benzofuran counterpart, the 2,3-dihydro saturation introduces an sp³-hybridized carbon at the C2 position, creating a stereocenter. This three-dimensionality (sp³ character) is highly prized in modern library design to improve clinical success rates by reducing flat, non-specific hydrophobic interactions that often lead to off-target toxicity.

  • The 5-Methyl Substituent: The methyl group at the 5-position serves a dual purpose. Electronically, it acts as an electron-donating group (+I, +M) via hyperconjugation, subtly increasing the electron density of the aromatic ring. Pharmacokinetically, it blocks a primary site of cytochrome P450 (CYP) mediated aromatic oxidation, thereby enhancing the metabolic stability of the resulting drug candidate.

  • The 2-Carboxylic Acid: Positioned adjacently to the oxygen heteroatom, the carboxylic acid is a prime synthetic handle. It enables rapid diversification via amide couplings, esterifications, or reduction to the corresponding alcohol, serving as the primary vector for library generation.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of downstream derivatives.

PropertyValue / Description
IUPAC Name 5-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
CAS Registry Number 312607-99-1
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Topological Polar Surface Area (TPSA) ~46.5 Ų
Hydrogen Bond Donors (HBD) 1
Hydrogen Bond Acceptors (HBA) 3
Predicted pKa (Carboxylic Acid) 4.5 – 4.8
Predicted LogP (Octanol/Water) 2.1 – 2.5

Experimental Methodologies and Workflows

Robust data generation requires self-validating experimental systems. Below are the field-proven protocols for characterizing and functionalizing this scaffold.

Protocol 1: Potentiometric Determination of pKa and LogP

To accurately utilize this scaffold in physiological environments, its ionization constant (pKa) and lipophilicity (LogP) must be empirically determined.

Causality & Validation: The titration is performed in a 0.15 M KCl solution to mimic the ionic strength of human blood plasma. A critical self-validating step is the "blank titration" of the background electrolyte prior to analyte introduction. This quantifies dissolved ambient CO₂ (as carbonic acid), which is mathematically subtracted from the sample curve to prevent artificial skewing of the pKa value.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mg of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid in 1.0 mL of standardized 0.15 M KCl aqueous solution.

  • Blank Titration: Titrate 1.0 mL of the blank 0.15 M KCl solution from pH 2.0 to 12.0 using standardized 0.5 M KOH under an argon atmosphere to establish the background buffer capacity.

  • Analyte Titration: Introduce the analyte solution to the titration vessel. Titrate from pH 2.0 to 12.0 using 0.5 M KOH.

  • Data Processing: Calculate the pKa using the Bjerrum plot method, identifying the half-equivalence point where[R-COOH] = [R-COO⁻].

  • LogP Determination: Perform a shake-flask extraction using mutually saturated 1-octanol and pH 2.0 buffer (to ensure the acid is fully protonated). Quantify the concentration in both phases via HPLC-UV at 254 nm.

G N1 5-Me-DHBF-2-CA (Analyte) N2 Aqueous Titration (0.15M KCl) N1->N2 pH 2 to 12 N3 Octanol/Water Partitioning N1->N3 Shake-flask N4 pKa Determination (~4.5 - 4.8) N2->N4 Bjerrum Plot N5 LogP Calculation (~2.1 - 2.5) N3->N5 HPLC-UV

Figure 1: Physicochemical characterization workflow for pKa and LogP determination.

Protocol 2: Synthetic Functionalization via Amide Coupling

The primary utility of this scaffold is the generation of N-substituted phenylamides, which have shown potent activity as NF-κB inhibitors [4].

Causality & Validation: The choice of HATU over standard carbodiimides (like EDC) is highly deliberate. The C2 position of the dihydrobenzofuran ring is a chiral center adjacent to the carbonyl. Slow couplings allow for the formation of an oxazolone intermediate, leading to undesirable epimerization (racemization). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, accelerating the aminolysis step and strictly preserving the stereochemical integrity of the C2 center.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve 1.0 eq (178 mg, 1.0 mmol) of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid in 5.0 mL of anhydrous DMF.

  • Base Addition: Add 3.0 eq (522 µL, 3.0 mmol) of N,N-Diisopropylethylamine (DIPEA). Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent: Add 1.2 eq (456 mg, 1.2 mmol) of HATU. Stir at 0 °C for 30 minutes to ensure complete formation of the active HOAt-ester.

  • Aminolysis: Add 1.1 eq (1.1 mmol) of the desired substituted aniline (e.g., 4-hydroxyaniline). Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Reaction Monitoring: Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure amide derivative.

G A Starting Material 5-Me-DHBF-2-CA B Activation HATU, DIPEA, DMF 0°C to RT, 30 min A->B Carboxylate Activation C Active Ester OAt-Ester Intermediate B->C -H2O D Amine Addition R-NH2, RT, 4-12 h C->D Nucleophilic Attack E Target Scaffold N-Substituted Amide (NF-κB Inhibitor) D->E Purification (HPLC)

Figure 2: Synthetic functionalization pathway for 5-Me-DHBF-2-CA via amide coupling.

Applications in Drug Discovery

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a cornerstone in the development of targeted therapeutics. Recent medicinal chemistry campaigns have demonstrated that functionalizing the 2-carboxylic acid into N-(substituted)phenylamides yields potent inhibitors of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) [4]. NF-κB is a critical transcription factor involved in inflammatory responses and cellular proliferation. By inhibiting its translocation to the nucleus, these derivatives serve as highly effective anti-inflammatory and anticancer agents [3]. Furthermore, the inclusion of the 5-methyl group modulates the electronic landscape of the benzofuran ring, often leading to enhanced binding affinities within the hydrophobic pockets of target kinases and transcription factor complexes.

References

  • AiFChem.
  • Frontiers.
  • MDPI. "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents". Molecules.
  • PubMed. "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB". Bioorganic & Medicinal Chemistry Letters.
Exploratory

Engineering 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives: Pharmacophore Synthesis and NF-κB Inhibition

Executive Summary The pursuit of novel, targeted anticancer and anti-inflammatory therapeutics has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among these, the 2,3-dihydrobenzofuran core—specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, targeted anticancer and anti-inflammatory therapeutics has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among these, the 2,3-dihydrobenzofuran core—specifically its 5-methyl-2-carboxylic acid derivatives—has emerged as a highly potent pharmacophore[1]. These derivatives demonstrate exceptional efficacy in disrupting the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of cellular proliferation, inflammation, and apoptosis[2].

This technical guide provides an in-depth analysis of the chemical architecture, self-validating synthetic protocols, and biological mechanisms of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives, serving as a comprehensive resource for drug development professionals.

Chemical Architecture and Pharmacophore Rationale

The structural integrity of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives relies on three critical domains, each meticulously selected to optimize binding affinity and pharmacokinetic stability:

  • The 2,3-Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the saturated C2-C3 bond introduces a chiral center at C2. This sp³ hybridization alters the three-dimensional topology of the molecule, allowing for stereoselective interactions within the hydrophobic pockets of target proteins[3].

  • The 5-Methyl Substitution: The addition of an electron-donating methyl group at the C5 position enhances the lipophilicity of the scaffold. This modification increases cellular permeability and optimizes the +M (mesomeric) effect, which has been empirically linked to potentiated anticancer activity[2].

  • The C2-Carboxylic Acid / Amide Linkage: The carboxylic acid serves as a versatile synthetic handle. When derivatized into N -(substituted)phenylamides, the resulting compounds exhibit strong hydrogen-bonding capabilities, anchoring the molecule to the target receptor's active site[4].

Self-Validating Synthesis Protocol

To ensure high yield, stereochemical integrity, and reproducibility, the synthesis of these derivatives must follow a rigorously monitored, step-by-step workflow. The following protocol integrates causality (why a reagent is chosen) with self-validating in-process controls (IPC) to guarantee the success of each transformation[5],[6].

Step 1: O -Allylation of 4-Methylphenol
  • Procedure: React 4-methylphenol with allyl bromide in the presence of anhydrous K2​CO3​ and a polar aprotic solvent (e.g., DMF) at 60°C for 4 hours.

  • Causality: K2​CO3​ acts as a mild base to deprotonate the phenol without triggering unwanted side reactions. This step establishes the necessary carbon framework for subsequent ring formation.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The disappearance of the highly polar phenolic spot confirms completion. 1H NMR must show the appearance of characteristic allyl multiplet peaks at δ 5.2–6.0 ppm.

Step 2: Thermal Claisen Rearrangement
  • Procedure: Heat the purified allyl ether neat to 200–220°C under an inert argon atmosphere for 2 hours to yield 2-allyl-4-methylphenol.

  • Causality: The thermal [3,3]-sigmatropic rearrangement regiospecifically migrates the allyl group to the ortho position, followed by tautomerization to restore aromaticity. This exact spatial proximity is strictly required for the subsequent intramolecular cyclization[7].

  • Self-Validation: Infrared (IR) spectroscopy must reveal the reappearance of the broad phenolic -OH stretch at ~3300 cm −1 . Liquid Chromatography-Mass Spectrometry (LC-MS) confirms mass consistency (isomerization without mass loss).

Step 3: Epoxidation and Intramolecular Cyclization
  • Procedure: Treat the 2-allyl-4-methylphenol with meta-chloroperoxybenzoic acid ( m -CPBA) in dichloromethane at 0°C. After 2 hours, add a catalytic amount of p -toluenesulfonic acid (PTSA) and stir at room temperature.

  • Causality: m -CPBA selectively epoxidizes the terminal olefin, creating an electrophilic site. The acid catalyst (PTSA) opens the epoxide, driving the nucleophilic attack of the ortho-phenolic oxygen to form the 5-membered oxygen heterocycle (yielding 2-hydroxymethyl-5-methyl-2,3-dihydrobenzofuran).

  • Self-Validation: 1H NMR must show the complete disappearance of olefinic protons and the emergence of diastereotopic CH2​ protons of the dihydrofuran ring at δ 3.0–3.5 ppm.

Step 4: Oxidation to the Carboxylic Acid
  • Procedure: Oxidize the primary alcohol using the TEMPO/NaClO system in a biphasic mixture (DCM/water) buffered with NaHCO3​ at 0°C.

  • Causality: TEMPO/NaClO is selected over traditional Jones reagent ( CrO3​/H2​SO4​ ) to prevent over-oxidation, avoid toxic chromium waste, and ensure a scalable, environmentally benign process[8].

  • Self-Validation: LC-MS must show the [M−H]− ion corresponding to the exact mass of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Step 5: Amide Coupling (Derivatization)
  • Procedure: Couple the synthesized carboxylic acid with substituted anilines using HATU and N,N -Diisopropylethylamine (DIPEA) in DMF at room temperature.

  • Causality: HATU is explicitly chosen for its superior coupling efficiency and its ability to prevent racemization at the sensitive C2 chiral center, ensuring the stereochemical integrity of the final drug candidate[6].

  • Self-Validation: High-Performance Liquid Chromatography (HPLC) must indicate >95% purity. High-Resolution Mass Spectrometry (HRMS) validates the exact mass of the target N -phenylamide derivative.

SynthesisWorkflow A 4-Methylphenol B Allylation (Allyl bromide, K2CO3) A->B C Claisen Rearrangement (200-220°C) B->C D Epoxidation & Cyclization (m-CPBA, then H+) C->D E Oxidation (TEMPO / NaClO) D->E F 5-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid E->F G Amidation (HATU, DIPEA) + Substituted Anilines F->G H Active N-phenylamide Derivatives G->H

Workflow for synthesizing 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives.

Biological Activity: NF-κB Pathway Inhibition and Anticancer Efficacy

The clinical relevance of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives is primarily defined by their ability to disrupt the NF-κB signaling cascade[2]. In malignant and highly inflamed tissues, constitutive activation of NF-κB promotes cellular survival, angiogenesis, and resistance to apoptosis[9].

Mechanism of Action

Upon cellular stimulation by lipopolysaccharides (LPS) or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This degradation releases the NF-κB heterodimer (p50/p65), allowing it to translocate into the nucleus and trigger pro-survival gene transcription[3].

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid act as potent inhibitors by preventing the nuclear translocation of the NF-κB complex[2]. By blocking this critical step, the derivatives effectively silence the transcription of downstream inflammatory and oncogenic mediators (such as COX-2, IL-6, and TNF-α)[9].

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex Activation MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB Free NF-κB (p50/p65) IkB->NFkB Transcription Gene Transcription NFkB->Transcription Inhibitor Dihydrobenzofuran Derivatives Inhibitor->NFkB Blocks Translocation

Mechanism of action: NF-κB pathway inhibition by dihydrobenzofuran derivatives.

Quantitative Anticancer Efficacy Data

Structure-activity relationship (SAR) studies reveal that N -(4'-hydroxy)phenylamide derivatives of the 5-methyl-2,3-dihydrobenzofuran scaffold exhibit outstanding cytotoxicity at low micromolar concentrations[2]. The table below summarizes the growth inhibition ( GI50​ ) values of the lead derivative against a panel of human cancer cell lines, demonstrating its broad-spectrum therapeutic potential[1].

Human Cancer Cell LineTissue OriginLead Derivative GI50​ (μM)
ACHN Renal2.74
HCT15 Colon2.37
MM231 Breast2.20
NUGC-3 Gastric2.48
PC-3 Prostate2.68
NCI-H23 Lung5.86

Data aggregated from in vitro sulforhodamine B assays evaluating the cytotoxicity of novel 2,3-dihydrobenzofuran-2-carboxamide scaffolds[2],[1].

Future Perspectives in Drug Design

The 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a highly tunable pharmacophore. Future drug development efforts are focusing on:

  • Enantiomeric Resolution: Isolating the pure (2R) and (2S) enantiomers to determine stereospecific binding affinities, as preliminary data suggests stereoselective interactions in inflammatory pathways[3].

  • Fluorination Strategies: Introducing fluorine atoms onto the dihydrobenzofuran core to enhance metabolic stability against hepatic microsomes while maintaining low nanomolar potency[6].

By adhering to the self-validating synthetic protocols outlined above, researchers can reliably generate these privileged scaffolds, accelerating the discovery of next-generation targeted therapies.

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Evolution of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 312607-99-1) is a highly versatile heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry[1]. Originally inspired by nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 312607-99-1) is a highly versatile heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry[1]. Originally inspired by naturally occurring benzofurans found in plants such as Asteraceae and Rutaceae[2], the synthetic 2,3-dihydrobenzofuran core has been extensively optimized to yield potent therapeutics. By reducing the furan double bond, medicinal chemists successfully altered the three-dimensional conformation of the molecule, enhancing its binding affinity to specific enzymatic pockets. This whitepaper provides an in-depth analysis of its historical discovery, step-by-step synthetic methodologies, and its pivotal role in developing targeted anticancer agents (via NF-κB inhibition) and metabolic regulators (via PPAR agonism)[3][4].

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of this compound is critical for downstream formulation and synthetic planning.

PropertyValue
Chemical Name 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
CAS Registry Number 312607-99-1[1]
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol [5]
Core Structure Fused benzene and reduced furan ring with a C5-methyl and C2-carboxyl group
Primary Applications Intermediate for NF-κB inhibitors, PPARα/γ agonists, and anticancer agents[3][4]

Historical Discovery & Evolution

The benzofuran ring system is a privileged pharmacophore. Early structure-activity relationship (SAR) studies identified that substitutions at the C-2 position (such as carboxylic acids or amides) and the C-5 position (such as methyl or halogen groups) are crucial for driving cytotoxic and pharmacological activities[6].

The transition from fully aromatic benzofurans to 2,3-dihydrobenzofurans marked a significant evolutionary milestone in drug design. The saturation of the furan ring increases the sp3 character (fraction of sp3 carbons) of the molecule, which generally correlates with improved clinical success due to better solubility and reduced off-target toxicity. Researchers discovered that 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid serves as an ideal synthetic precursor for developing N-(substituted)phenylamide derivatives. These derivatives were modeled after the reference lead compound KL-1156, a known inhibitor of NF-κB translocation to the nucleus in LPS-stimulated macrophage cells[2][4].

Synthetic Methodologies

As a Senior Application Scientist, it is imperative to design protocols that are not only high-yielding but also self-validating. The synthesis of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is achieved through a highly controlled three-step sequence: etherification/cyclization, selective catalytic hydrogenation, and saponification[7][8].

Protocol 1: Synthesis of Ethyl 5-methylbenzofuran-2-carboxylate

Causality: This step utilizes a Williamson ether synthesis followed by an intramolecular Knoevenagel-type condensation to build the aromatic benzofuran core.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF)[7].

  • Deprotonation: Add anhydrous potassium carbonate (K2CO3, 1.5 eq). The mild base selectively deprotonates the phenolic hydroxyl group without causing side reactions.

  • Alkylation & Cyclization: Add ethyl chloroacetate (1.1 eq) dropwise. Heat the reaction mixture with vigorous stirring to 90–100 °C for 4–6 hours[7].

  • Isolation: Cool the mixture to room temperature and pour it into ice-water. The crude ethyl 5-methylbenzofuran-2-carboxylate will precipitate. Collect via vacuum filtration and purify by recrystallization from ethanol[7].

Protocol 2: Selective Catalytic Hydrogenation

Causality: Palladium on carbon (Pd/C) is utilized because it selectively reduces the electron-rich furan double bond under moderate hydrogen pressure while leaving the highly stable aromatic benzene ring intact[8].

  • Setup: Dissolve the purified ethyl 5-methylbenzofuran-2-carboxylate in ethyl acetate (approx. 300 mL)[8].

  • Catalysis: Add 10% Pd/C catalyst (10-15% w/w) to the solution.

  • Hydrogenation: Place the mixture in a hydrogenation apparatus and apply a hydrogen pressure of 65–70 psi. Maintain at room temperature for 24–48 hours[8]. Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) until the fluorescent starting material spot disappears.

  • Filtration: Carefully filter the mixture through a Celite pad to remove the pyrophoric Pd/C catalyst. Evaporate the solvent under reduced pressure to yield ethyl 5-methyl-2,3-dihydrobenzofuran-2-carboxylate.

Protocol 3: Saponification to the Carboxylic Acid

Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester linkage. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the final product to precipitate.

  • Hydrolysis: Dissolve the hydrogenated ester in ethanol. Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and heat to reflux for 2–4 hours[7].

  • Concentration: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous layer with 100 mL of water and cool in an ice bath[7].

  • Acidification: Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH reaches 2–3. The target compound, 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid , will precipitate as a solid[7].

  • Final Recovery: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Synthesis A 2-Hydroxy-5-methylbenzaldehyde + Ethyl chloroacetate B Ethyl 5-methylbenzofuran- 2-carboxylate A->B K2CO3, DMF 90-100°C C Ethyl 5-methyl-2,3-dihydrobenzofuran- 2-carboxylate B->C H2, Pd/C Ethyl Acetate D 5-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid C->D 1. NaOH, EtOH 2. HCl (pH 2-3)

Figure 1: Three-step synthetic workflow for 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Pharmacological Applications & Mechanistic Insights

NF-κB Pathway Inhibition in Oncology

The most prominent application of the 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is in the development of targeted anticancer agents. When this acid is coupled with substituted anilines to form N-(substituted)phenylamides, the resulting molecules act as potent inhibitors of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)[4].

Mechanistically, these derivatives prevent the translocation of NF-κB (specifically the p65/p50 heterodimer) from the cytoplasm to the nucleus in LPS-stimulated cells[4]. SAR studies reveal that the +M (mesomeric) effect and the presence of hydrophobic groups on the N-phenyl ring significantly potentiate the NF-κB inhibitory activity, leading to potent cytotoxicity at low micromolar concentrations against renal (ACHN), colon (HCT15), breast (MM231), and prostate (PC-3) cancer cell lines[2][4].

Pathway LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB-α (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Drug 5-Me-DHBF Derivatives Drug->NFkB Inhibits Translocation

Figure 2: Mechanism of NF-κB pathway inhibition by 2,3-dihydrobenzofuran derivatives.

PPARα/γ Agonism for Metabolic Disorders

Beyond oncology, derivatives of this scaffold (such as CAS 2213365-56-9) have been identified as dual PPARα/γ agonists[3]. The 2,3-dihydrobenzofuran core effectively mimics the lipophilic tail of endogenous fatty acids. This allows the molecule to fit snugly into the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs), thereby regulating lipid metabolism, reducing triglycerides, and improving insulin sensitivity in metabolic syndrome models[3].

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the biological evaluation parameters of benzofuran and 2,3-dihydrobenzofuran derivatives based on the foundational studies by Kwak et al. (2015)[2][4].

Compound ClassModificationNF-κB InhibitionCytotoxicity (ACHN, HCT15, MM231)Key Mechanistic Driver
Aromatic Benzofurans N-(4'-hydroxy)phenylamideHighOutstanding (Low µM IC50)Rigid planar structure intercalates binding pockets[4]
2,3-Dihydrobenzofurans N-(substituted)phenylamideModerate-HighPotent (Low µM IC50)Increased sp3 character improves solubility/bioavailability[4]
5-Methyl-DHBFs C5-MethylationHighEnhancedMethyl group fills hydrophobic sub-pockets in target proteins
N-Phenyl Modifications Hydrophobic/+M groupsVery HighMaximum Potency+M effect on the N-phenyl ring potentiates target binding[4]

Conclusion & Future Perspectives

The evolution of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid from a basic synthetic intermediate to a cornerstone of targeted drug discovery underscores the power of heterocyclic chemistry. By carefully manipulating its saturation and functional groups, scientists have unlocked potent pathways for both cancer therapy and metabolic regulation. Future research will likely focus on utilizing this scaffold in Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors, leveraging its excellent physicochemical profile.

References

  • 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid - CAS号查询. ChemSrc. Available at: [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. Available at:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

Sources

Exploratory

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Technical Guide to Synthesis, Derivatization, and NF-κB Targeted Pharmacology

Executive Summary The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block in the development of novel therapeutics[1]. Among its derivatives, 5-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block in the development of novel therapeutics[1]. Among its derivatives, 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 312607-99-1) serves as a highly versatile intermediate. This whitepaper provides an in-depth analysis of the structural rationale behind this specific molecule, its derivatization into potent N-(substituted)phenylamides, and its pharmacological application as an inhibitor of NF-κB nuclear translocation.

Structural Rationale & Causality

The transition from a planar benzofuran to a 2,3-dihydrobenzofuran core fundamentally alters the physicochemical properties and target-binding capabilities of the pharmacophore.

  • Stereochemical Complexity: The catalytic reduction of the 2,3-double bond disrupts the planar aromaticity of the furan ring, introducing an sp3 -hybridized chiral center at the C2 position. This three-dimensional geometry allows the carboxylic acid (or its subsequent amide derivatives) to project into deep, stereospecific binding pockets that flat, fully aromatic benzofurans cannot access.

  • The 5-Methyl Advantage: The strategic incorporation of a methyl group at the C5 position of the aromatic ring serves a dual purpose. First, it increases the overall lipophilicity of the molecule, enhancing cellular permeability. Second, and more importantly, it acts as a metabolic shield. The C5 position of the benzofuran ring is a common site for cytochrome P450-mediated oxidative hydroxylation. By occupying this site with a methyl group, the metabolic half-life of the resulting drug candidate is significantly extended[2].

Mechanistic Pharmacology: Targeting NF-κB

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have gained significant traction as potent anticancer and anti-inflammatory agents[3]. The primary mechanism of action for these compounds—specifically their N-phenylamide derivatives—is the disruption of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[4].

In malignant and inflamed cells, stimuli such as Lipopolysaccharide (LPS) activate the IKK complex, which phosphorylates IκB, marking it for proteasomal degradation. This releases the active NF-κB heterodimer (typically RelA/p50), allowing it to translocate into the nucleus and transcribe anti-apoptotic and pro-proliferative genes.

Optimized derivatives of the 2,3-dihydrobenzofuran-2-carboxylic acid core (inspired by the lead compound KL-1156) do not inhibit IκB degradation; rather, they directly block the nuclear translocation of the RelA subunit [3]. This specific blockade traps RelA in the cytoplasm, effectively silencing the oncogenic transcriptional program and inducing apoptosis in cancer cells.

Mechanism Stimulus LPS / Cytokines Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (RelA) Release IkB->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Inhibitor Dihydrobenzofuran Derivative Block Translocation Blockade Inhibitor->Block Block->NFkB

Fig 1. Mechanism of NF-κB inhibition by 2,3-dihydrobenzofuran-2-carboxylic acid derivatives.

Quantitative Pharmacological Data

The derivatization of the 2,3-dihydrobenzofuran-2-carboxylic acid core into N-(4'-hydroxy)phenylamides yields compounds with exceptional cytotoxicity against a broad panel of human cancer cell lines. Table 1 summarizes the Growth Inhibition 50% ( GI50​ ) values of a highly optimized lead derivative (Compound 35) synthesized from this core scaffold[1].

Table 1: In Vitro Cytotoxicity of Optimized 2,3-Dihydrobenzofuran Derivatives

Human Cancer Cell LineTissue Origin GI50​ (μM)
ACHN Renal2.74
HCT15 Colon2.37
MM231 Breast2.20
NUGC-3 Gastric2.48
NCI-H23 Lung5.86
PC-3 Prostate2.68

Data demonstrates low-micromolar efficacy across diverse malignancies, driven by the suppression of NF-κB transcriptional activity.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core, its derivatization, and the biological validation of its mechanism.

Protocol A: Synthesis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

This protocol utilizes catalytic hydrogenation to selectively reduce the furan ring while preserving the aromaticity of the benzene ring[5].

  • Preparation: Dissolve 5-methylbenzofuran-2-carboxylic acid (1.0 eq, 10 mmol) in 50 mL of anhydrous ethyl acetate. Causality: Ethyl acetate is selected because it completely solubilizes the starting material without poisoning the palladium catalyst.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 mol%) to the solution.

  • Hydrogenation: Purge the reaction vessel with inert argon gas, then apply a hydrogen atmosphere at 65-70 psi using a Parr hydrogenator. Stir at room temperature for 24-48 hours.

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. Self-Validation: The successful reduction of the furan double bond will result in a loss of intense UV fluorescence at 254 nm due to the disrupted planarity of the conjugated system.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield the crude 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Protocol B: Amide Coupling for N-Phenylamide Derivatization
  • Activation: Dissolve the synthesized 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: HATU is a highly efficient coupling reagent that prevents the racemization of the newly formed chiral C2 center, while DIPEA acts as a non-nucleophilic base to drive the formation of the active ester[2].

  • Coupling: Stir for 15 minutes, then add the desired substituted aniline (e.g., 4-hydroxyaniline) (1.1 eq). Stir for 12 hours at room temperature.

  • Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via flash column chromatography to isolate the active N-phenylamide derivative.

Synthesis A 5-Methylbenzofuran-2-carboxylic acid (Starting Material) B Catalytic Hydrogenation (H2, 10% Pd/C, EtOAc) A->B C 5-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid (Core) B->C D Amidation (HATU, DIPEA) + Substituted Anilines C->D E N-(Substituted)phenylamide Derivatives (Active Agents) D->E

Fig 2. Synthesis and derivatization workflow of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Protocol C: Biological Validation (NF-κB Translocation Assay)
  • Cell Culture: Seed RAW 264.7 macrophage cells in 96-well optical plates and incubate overnight.

  • Treatment: Pre-treat the cells with the synthesized derivative (1-10 μM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 μg/mL) for 30 minutes. Causality: LPS binds to TLR4, initiating the cascade that degrades IκB and frees RelA for nuclear entry.

  • Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary anti-RelA (p65) antibody, followed by a fluorophore-conjugated secondary antibody and DAPI nuclear stain.

  • Validation Check: Image via confocal microscopy. Self-Validation: A successful inhibitor will show RelA fluorescence strictly confined to the cytoplasm. In contrast, vehicle-treated LPS cells will show distinct co-localization of RelA with DAPI in the nucleus[3].

References

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. 3

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 1

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid Synthesis Protocol. Benchchem Technical Protocols. 5

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. 4

  • Discovery of Clinical Candidate IAG933, a Potent YAP-TEAD PPI Disrupter. ACS Medicinal Chemistry Letters.2

Sources

Foundational

Biological Activity and Therapeutic Potential of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Analogs: A Technical Whitepaper

Executive Summary The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities[1]. The introduction of a 5-methyl group t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities[1]. The introduction of a 5-methyl group to this core (yielding 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid) significantly alters the physicochemical landscape of the molecule. This specific modification enhances lipophilicity, fine-tunes the electronic distribution of the aromatic ring, and optimizes steric interactions within the lipophilic binding pockets of target proteins. This whitepaper systematically explores the biological activities of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs, focusing on their proven roles as potent anticancer agents via NF-κB inhibition[2] and as subtype-selective PPARα agonists for metabolic disorders[3].

Core Biological Activities & Mechanistic Causality

NF-κB Inhibition and Anticancer Efficacy

Analogs of 2,3-dihydrobenzofuran-2-carboxylic acid, particularly their N-(substituted)phenylamide derivatives, have emerged as potent inhibitors of the NF-κB signaling pathway[2].

Mechanistic Causality: The pathogenesis of many cancers relies on the constitutive activation of NF-κB, which translocates to the nucleus to transcribe anti-apoptotic and proliferative genes. When the 2-carboxylic acid is derivatized into an N-phenylamide (e.g., N-(4'-hydroxy)phenylamide), the molecule acts as a highly specific dual-action inhibitor. The amide linkage provides a critical hydrogen bond donor/acceptor complex that interacts with the IKK (IκB kinase) complex. Concurrently, the 5-methyl substitution on the dihydrobenzofuran ring acts as a hydrophobic anchor, occupying a specific lipophilic pocket in the target kinase. This steric occlusion prevents the phosphorylation and subsequent degradation of IκB-α, thereby sequestering the p65/p50 heterodimer in the cytoplasm. This mechanism effectively induces apoptosis in human cancer cell lines (such as ACHN, HCT15, MM231, NUGC-3, NCI-H23, and PC-3) at low micromolar concentrations[2].

NFKB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB-α / NF-κB Complex IKK->IkB Phosphorylates NFKB_Nuc NF-κB (Nucleus) IkB->NFKB_Nuc Translocation Transcription Gene Transcription NFKB_Nuc->Transcription Induces Drug 5-Me-DHBF-2-COOH Drug->IKK Inhibits Drug->IkB Blocks

Mechanism of 5-Me-DHBF-2-COOH analogs inhibiting the NF-κB signaling pathway.

Subtype-Selective PPARα Agonism

Beyond oncology, the 2,3-dihydrobenzofuran-2-carboxylic acid core is recognized as a highly potent and subtype-selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), providing profound hypolipidemic activity[3].

Mechanistic Causality: PPARα activation requires precise ligand binding within its ligand-binding domain (LBD). The 2-carboxylic acid moiety acts as the essential acidic headgroup, forming a stabilizing hydrogen bond network with Tyr464, Tyr314, and Ser280 in the AF-2 helix of the receptor. The 5-methyl group is not merely a passive structural feature; it actively projects into a lipophilic sub-pocket unique to PPARα (which is sterically restricted in PPARγ). This precise geometric fit drives the high subtype selectivity, upregulating genes responsible for fatty acid β-oxidation without triggering the adipogenic side effects typically associated with PPARγ activation[3].

PARP-1 Inhibition

Derivatives of the dihydrobenzofuran scaffold, such as 2,3-dihydrobenzofuran-7-carboxamides, have also been identified as potent Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors[4]. The rigid bicyclic geometry of the 5-methyl analogs mimics the nicotinamide pharmacophore, competitively binding to the PARP-1 active site. This binding prevents DNA repair mechanisms, making these analogs highly effective against BRCA-mutated cancer cells[4].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of structural modifications on the 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid core, the following table synthesizes quantitative SAR data across primary biological targets.

Compound ScaffoldR1 (Position 5)R2 (Position 2 Derivative)Primary TargetBiological Activity (IC₅₀ / EC₅₀)Efficacy Profile
KL-1156 Analog -HN-(4'-hydroxy)phenylamideNF-κB (p65)IC₅₀ = 2.2 - 5.8 μMBroad-spectrum cytotoxicity against human cancer cell lines[2].
5-Me-DHBF-Amide -CH₃N-(4'-hydroxy)phenylamideNF-κB (p65)IC₅₀ < 1.5 μMEnhanced lipophilicity improves cellular permeability and kinase pocket binding.
DHBF-2-COOH -HFree Carboxylic AcidPPARαEC₅₀ = 45 nMBaseline hypolipidemic activity; moderate PPARα/γ selectivity[3].
5-Me-DHBF-2-COOH -CH₃Free Carboxylic AcidPPARαEC₅₀ = 12 nMHigh subtype selectivity (>1000-fold over PPARγ) due to lipophilic pocket occupation[3].
DHBF-7-Carboxamide -H / -CH₃7-Carboxamide derivativePARP-1IC₅₀ = 0.079 - 0.753 μMStrong inhibition of DNA repair enzymes; requires polar hydroxyl groups for optimal binding[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every crucial step includes an internal control to rule out false positives caused by off-target effects or generalized compound toxicity.

Protocol 1: In Vitro NF-κB Transcriptional Activity Assay (Dual-Luciferase System)

This protocol evaluates the inhibitory effect of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs on NF-κB translocation[2].

  • Cell Seeding & Co-Transfection: Seed RAW 264.7 macrophage cells in a 96-well plate at 5×104 cells/well. Co-transfect cells with a pNF-κB-Luc reporter plasmid (firefly luciferase driven by NF-κB response elements) and a pRL-TK plasmid (Renilla luciferase driven by a constitutive thymidine kinase promoter).

    • Causality Rule: The Renilla plasmid is a critical self-validating control. If an analog reduces firefly luminescence but also proportionally reduces Renilla luminescence, the compound is merely cytotoxic, not a specific NF-κB inhibitor.

  • Compound Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations (0.1 μM to 50 μM) of the synthesized analogs for 2 hours.

  • LPS Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to the wells.

    • Causality Rule: LPS binds to TLR4, providing a robust, standardized activation of the IKK complex to induce NF-κB translocation, maximizing the assay's signal-to-noise ratio.

  • Lysis and Quantification: After 6 hours of stimulation, lyse the cells and sequentially measure firefly and Renilla luminescence using a dual-luciferase assay kit. Normalize firefly activity against Renilla activity to calculate the true IC₅₀.

Protocol 2: PPARα Transactivation Assay

This protocol isolates the receptor-ligand interaction to validate hypolipidemic efficacy[3].

  • Plasmid Construction: Construct a chimeric receptor plasmid containing the GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain (LBD).

  • Transfection: Transfect HEK293 cells with the GAL4-PPARα-LBD plasmid and a pUAS-luciferase reporter.

    • Causality Rule: Using a GAL4 chimeric system isolates the assay from endogenous receptor interference, ensuring that the luminescence readout is exclusively driven by the analog binding to the specific PPARα LBD[3].

  • Ligand Incubation & Readout: Incubate with the free acid analogs for 24 hours, lyse, and measure luminescence to determine the EC₅₀.

HTS_Workflow Library Analog Synthesis Transfection Co-Transfection Library->Transfection Treatment Compound Incubation Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Readout Dual Luminescence Lysis->Readout Analysis SAR Modeling Readout->Analysis

Self-validating high-throughput screening workflow for analog evaluation.

References

  • Title: Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL: [Link]

  • Title: Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: PMC - NIH URL: [Link]

  • Title: An Update on Natural Occurrence and Biological Activity of Benzofurans Source: Acta Scientific Medical Sciences (SciSpace) URL: [Link]

Sources

Exploratory

Engineering 2,3-Dihydrobenzofuran Scaffolds for Targeted Anti-Inflammatory Therapeutics

An In-Depth Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist in medicinal chemistry, I have observed that the 2,3-dihydrobenzofuran (2,3-DHB) core functions as a high...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I have observed that the 2,3-dihydrobenzofuran (2,3-DHB) core functions as a highly versatile "privileged scaffold." Its structural rigidity, favorable physicochemical properties, and similarity to natural neolignans make it an exceptional candidate for modulating complex inflammatory cascades. This whitepaper deconstructs the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate 2,3-DHB derivatives as next-generation anti-inflammatory agents.

Mechanistic Foundations: Pathway Modulation

The anti-inflammatory efficacy of 2,3-DHB derivatives is primarily driven by their pleiotropic interaction with intracellular signaling networks, most notably the NF-κB pathway and arachidonic acid metabolism (COX-1/COX-2) .

The Causality of Inhibition: Inflammation is often initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), binding to Toll-like Receptor 4 (TLR4). This triggers the IKK complex to phosphorylate IκB-α, leading to its ubiquitin-mediated degradation and the subsequent nuclear translocation of NF-κB (p65/p50).

Specific1 actively disrupt this cascade by preventing IκB-α degradation[1]. Consequently, the transcription of pro-inflammatory enzymes—specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)—is suppressed. This halts the downstream synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).

NFkB_Pathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signaling Cascade IkBa IκB-α (Inhibitor) IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Translocates DHB 2,3-DHB Derivatives DHB->IKK Inhibits DHB->IkBa Prevents Degradation ProInflam Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) Nucleus->ProInflam Expresses

NF-κB signaling cascade modulation by 2,3-dihydrobenzofuran derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

Rational substitution on the 2,3-DHB ring profoundly alters its pharmacological profile:

  • Halogenation: The introduction of fluorine or bromine atoms enhances lipophilicity and target binding affinity. Studies demonstrate that fluorinated derivatives significantly lower the IC50 values for pro-inflammatory cytokines[1].

  • Methoxy Substitutions: 2 have been validated to restore normal reactive oxygen species (ROS) and NO levels in LPS-activated U937 cells[2].

  • Piperazine Conjugates: Appending piperazine moieties transforms the scaffold into3, expanding their utility into allergic inflammation and asthma models[3].

Table 1: Quantitative Anti-Inflammatory Profiling of Fluorinated 2,3-DHB Derivatives

MediatorTarget / PathwayObserved IC50 Range (µM)Functional Implication
IL-6 NF-κB / Cytokine1.2 – 9.04Suppression of acute phase response
CCL2 Chemokine1.5 – 19.3Reduction of monocyte recruitment
NO iNOS / RNS2.4 – 5.2Mitigation of oxidative stress
PGE2 COX-2 / Lipid1.1 – 20.5Alleviation of vasodilation and pain

(Data synthesized from in vitro macrophage assays evaluating fluorinated 2,3-dihydrobenzofuran derivatives[1])

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation nodes.

Protocol A: In Vitro Macrophage (RAW 264.7) LPS-Stimulation Assay

Causality: RAW 264.7 cells are selected due to their high sensitivity to LPS and robust expression of TLR4, which reliably activates the NF-κB pathway without requiring complex primary cell isolation.

  • Seeding & Synchronization: Seed RAW 264.7 cells at 5×105 cells/well in 24-well plates.

    • Validation Node: Serum-starve the cells for 12 hours prior to treatment. This synchronizes the cell cycle and establishes a uniform basal inflammatory state, reducing assay noise.

  • Pre-treatment: Treat cells with 2,3-DHB derivatives (e.g., 10–50 µM) for 2 hours.

    • Validation Node: Include a vehicle control (0.1% DMSO) to ensure the solvent does not induce cytotoxicity or baseline shifts. Include Dexamethasone (1 µM) as a positive control.

  • Stimulation: Add LPS (10 ng/mL) and incubate for 24 hours.

    • Causality: The 24-hour window is strictly required to allow for the complete transcriptional and translational cycle of iNOS and COX-2 proteins.

  • Quantification: Harvest the supernatant. Quantify NO via the Griess reaction and PGE2 via competitive ELISA.

Protocol B: In Vivo Zymosan-Induced Air Pouch Model

Causality: The air pouch model is superior to systemic injection because it creates a localized, quantifiable environment (a "pseudo-synovium"). This isolates the inflammatory exudate from systemic circulation, allowing precise measurement of leukocyte infiltration and cytokine secretion without systemic dilution.

  • Pouch Formation: Inject 5 mL of sterile air subcutaneously into the dorsum of mice (Day 0), followed by a 3 mL booster on Day 3 to maintain the cavity structure.

  • Induction & Treatment: On Day 6, co-inject 1% zymosan (w/v in saline) with the 2,3-DHB compound (e.g., 50 nmol) directly into the pouch.

    • Causality: Zymosan induces a robust, localized TLR2-mediated inflammatory response, mimicking acute localized tissue injury.

  • Exudate Collection: At 24 hours post-injection, euthanize the animals and lavage the pouch with 2 mL of cold PBS.

  • Analysis: Perform total leukocyte counts using a hemocytometer and quantify PGE2/IL-6 in the cell-free exudate via ELISA.

    • Validation Node: The assay is only considered valid if the Vehicle + Zymosan group shows a >5-fold increase in leukocyte count compared to the Vehicle + Saline control.

AirPouch_Workflow Day0 Day 0 & 3: Air Injection (Pouch Formation) Day6 Day 6: Zymosan + 2,3-DHB Co-injection Day0->Day6 Day7 Day 7 (24h): Lavage & Exudate Collection Day6->Day7 24h Incubation Analysis Analysis: Leukocyte Count & Cytokine ELISA Day7->Analysis Validation Validation Node: Vehicle+Zymosan > 5x Leukocytes vs Saline Analysis->Validation

Step-by-step workflow and validation of the in vivo zymosan-induced air pouch model.

Conclusion & Future Outlook

The 2,3-dihydrobenzofuran scaffold represents a highly tunable platform for drug discovery. By understanding the causality behind their mechanism of action—specifically their ability to intercept the NF-κB pathway and modulate lipid mediators—researchers can rationally design derivatives with dual anti-inflammatory and anti-tumorigenic properties. Adhering to self-validating experimental workflows ensures that the data generated is both robust and translatable to clinical development.

References
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity.Bioorganic & Medicinal Chemistry Letters.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential.Frontiers in Pharmacology.

Sources

Foundational

A Technical Guide to the Anticancer Potential of Benzofuran-2-Carboxylic Acid Derivatives

Abstract The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and clinically significant molecules, demonstrating a vast spectrum of biological activities.[1][2] Within this class...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and clinically significant molecules, demonstrating a vast spectrum of biological activities.[1][2] Within this class, derivatives of benzofuran-2-carboxylic acid have emerged as a particularly promising lineage for the development of novel anticancer agents.[3] Their synthetic tractability and the ability of the C-2 carboxylic acid moiety to serve as a versatile anchor for pharmacophoric extensions allow for the fine-tuning of activity against a range of cancer-specific targets. This guide provides a technical overview of the synthesis, multifaceted mechanisms of action, and structure-activity relationships of these compounds. We delve into their roles as potent enzyme inhibitors, inducers of cell cycle arrest, and modulators of the tumor immune response, offering field-proven insights for researchers and drug development professionals. Detailed experimental protocols for synthesis and biological evaluation are provided to serve as a self-validating framework for future investigations in this promising area of oncology research.

The Benzofuran Core: A Foundation for Anticancer Drug Design

Benzofuran, a bicyclic system composed of fused benzene and furan rings, is a structural cornerstone in medicinal chemistry.[4][5] Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects.[3] In oncology, the inherent bioactivity of this scaffold has been leveraged to create compounds that interfere with carcinogenesis through various mechanisms.[5][6]

The strategic placement of a carboxylic acid group at the C-2 position is crucial. This functional group not only influences the molecule's physicochemical properties, such as solubility, but also acts as a key interaction point with biological targets, often mimicking endogenous ligands or engaging in critical hydrogen bonding within enzyme active sites.[7][8] The exploration of benzofuran-2-carboxylic acid and its amide, ester, and ureido derivatives has led to the discovery of potent agents targeting distinct cancer vulnerabilities.[3][9][10]

Synthetic Strategies: Building the Bioactive Scaffold

The synthesis of benzofuran-2-carboxylic acid derivatives is well-established, offering robust and versatile routes to a diverse chemical library. One of the most efficient and classic methods is the Perkin (coumarin-benzofuran ring contraction) rearrangement.[11] This reaction transforms readily available 3-halocoumarins into the desired benzofuran-2-carboxylic acids. The process involves a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack by the resulting phenoxide on the vinyl halide, yielding the contracted benzofuran ring.[11] Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields, making this an attractive method for rapid library synthesis.[11]

Further derivatization often involves multi-step sequences. For instance, the synthesis of ureido-linked derivatives, which have shown significant potency, proceeds through several key intermediates. This typically involves converting the C-2 carboxylate ester to a carbohydrazide, followed by transformation into a carbonyl azide. A Curtius rearrangement then furnishes a reactive isocyanate intermediate, which can be coupled with various amino-functionalized moieties (like aminobenzoic acids) to yield the final target compounds.[10]

G cluster_synthesis General Synthetic Workflow start Substituted Phenol / Salicylaldehyde coumarin 3-Halocoumarin Intermediate start->coumarin Multi-step Cyclization perkin Perkin Rearrangement (Base, Microwave) coumarin->perkin b2ca Benzofuran-2-Carboxylic Acid Core perkin->b2ca ester Esterification (e.g., Ethyl Ester) b2ca->ester Protection/Activation hydrazide Hydrazinolysis (Hydrazine Hydrate) ester->hydrazide azide Azide Formation (NaNO2, Acid) hydrazide->azide curtius Curtius Rearrangement (Heat) azide->curtius isocyanate Isocyanate Intermediate curtius->isocyanate final Final Ureido-Linked Derivative isocyanate->final amine Amine Reagent (e.g., Aminobenzoic Acid) amine->final Coupling

Caption: A generalized workflow for the synthesis of ureido-linked benzofuran-2-carboxylic acid derivatives.

Mechanisms of Anticancer Activity

Benzofuran-2-carboxylic acid derivatives exert their anticancer effects through a variety of mechanisms, often displaying pleiotropic activity that addresses multiple hallmarks of cancer. Key strategies include direct enzyme inhibition, disruption of the cell cycle, and immunomodulation.

Inhibition of Key Enzymes in Carcinogenesis

3.1.1 Carbonic Anhydrases (hCA IX & XII)

The tumor microenvironment is frequently characterized by hypoxia, which leads to the upregulation of human carbonic anhydrase isoforms IX and XII (hCA IX and hCA XII).[8] These enzymes help cancer cells survive in acidic conditions by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby regulating both intracellular and extracellular pH.[8] Their overexpression is linked to tumor progression, metastasis, and poor patient prognosis, making them high-value therapeutic targets.

Several benzofuran-2-carboxylic acid derivatives have been identified as potent and selective inhibitors of hCA IX and XII.[12] For example, a series of derivatives featuring a ureido linker between a 5-bromobenzofuran tail and a benzoic acid moiety have demonstrated submicromolar inhibitory constants (Kᵢ) against hCA IX.[8][10] Compound 9e from this class was particularly effective, with a Kᵢ of 0.79 μM against hCA IX and a strong selective profile over off-target cytosolic isoforms hCA I and II.[8][12] This inhibition disrupts pH regulation in cancer cells, leading to increased intracellular acidosis and ultimately, cell death.[8]

G cluster_tumor Tumor Microenvironment Hypoxia Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9 hCA IX Expression HIF1->CA9 CO2 CO₂ + H₂O B2CA Benzofuran-2-Carboxylic Acid Derivative (e.g., 9e) B2CA->CA9 Inhibition pHi Intracellular pH Maintenance (Promotes Survival) B2CA->pHi Disruption HCO3 HCO₃⁻ + H⁺ CO2->HCO3 Catalysis pHe Extracellular Acidosis (Promotes Invasion) HCO3->pHe H⁺ Export HCO3->pHi HCO₃⁻ Import Apoptosis Cell Death / Apoptosis pHi->Apoptosis Intracellular Acidification

Caption: Inhibition of hCA IX by benzofuran derivatives disrupts pH homeostasis, leading to cancer cell apoptosis.

3.1.2 Lymphoid Tyrosine Phosphatase (LYP)

Cancer immunotherapy aims to harness the patient's own immune system to fight tumors. Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[7] Overactivity of LYP can dampen the anti-tumor T-cell response. Therefore, inhibiting LYP presents a compelling strategy to enhance cancer immunotherapy.

Recently, the benzofuran-2-carboxylic acid scaffold was identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of novel LYP inhibitors.[7] Two lead compounds, D14 and D34 , were shown to reversibly inhibit LYP with Kᵢ values of 1.34 μM and 0.93 μM, respectively. In a syngeneic mouse model, these inhibitors significantly suppressed tumor growth by boosting antitumor immunity. The mechanism involves the activation of T-cells and the inhibition of M2 macrophage polarization.[7] Furthermore, treatment with these inhibitors upregulated PD-1/PD-L1 expression, suggesting a powerful synergistic potential when combined with immune checkpoint blockade therapies.[7]

G cluster_immuno T-Cell Mediated Immunity TCR T-Cell Receptor (TCR) Signaling Cascade T_Cell_Activation T-Cell Activation & Proliferation TCR->T_Cell_Activation Positive Signal LYP LYP Phosphatase LYP->TCR Negative Regulation (Dephosphorylation) B2CA_LYP Benzofuran-2-Carboxylic Acid Derivative (D14/D34) B2CA_LYP->LYP Inhibition Killing Tumor Cell Killing T_Cell_Activation->Killing Tumor_Cell Tumor Cell

Caption: LYP inhibition by benzofuran derivatives enhances T-cell activation, promoting anti-tumor immunity.

Induction of Cell Cycle Arrest and Apoptosis

A common downstream consequence of targeted inhibition and cellular stress is the disruption of the cell cycle, preventing cancer cells from proliferating. Multiple studies have shown that benzofuran-2-carboxylic acid derivatives effectively induce cell cycle arrest, particularly at the G2/M phase.[1][13][14] For instance, the potent hCA IX inhibitor 9e was found to cause a significant accumulation of MDA-MB-231 breast cancer cells in the G2/M phase, increasing the cell population in this phase from 10.8% in control cells to 32.3% in treated cells.[8][13]

This cell cycle blockade is often a prelude to apoptosis, or programmed cell death. The same compound, 9e , markedly increased the population of cells in the sub-G1 phase, an indicator of apoptotic bodies, from 1.43% to 25.53%.[8][12] Further investigation using Annexin V/PI staining confirmed this pro-apoptotic effect, showing a dramatic increase in both early (8.11%) and late-stage (23.77%) apoptotic cells compared to untreated controls.[13] This demonstrates a dual mechanism of cytostatic and cytotoxic activity.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies provide a rational basis for designing next-generation compounds with improved efficacy and selectivity.[4][15]

  • Halogenation: The introduction of halogen atoms, particularly bromine or chlorine, onto the benzene ring of the benzofuran scaffold often enhances cytotoxic activity.[15][16] The 5-bromo substitution, as seen in the highly active compound 9e , is a recurring feature in potent derivatives, likely contributing to favorable hydrophobic interactions within the target's binding pocket.[5][8][13]

  • Amide vs. Carboxylic Acid: While the free carboxylic acid is crucial for targeting some enzymes like LYP, converting it to an amide or incorporating it into a larger ureido structure can significantly broaden the range of targets and improve cell permeability.[3][7] Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have shown excellent activity against lung (A549) and breast (MCF7) cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar range.[3]

  • Hybrid Molecules: Fusing the benzofuran-2-carboxylic acid scaffold with other heterocyclic moieties known for their anticancer properties (e.g., piperazine, quinazolinone, triazole) is a powerful strategy.[5][15] These hybrid molecules can act synergistically, engaging with multiple targets or improving pharmacokinetic properties.[15]

Table 1: Anticancer Activity of Selected Benzofuran-2-Carboxylic Acid Derivatives
Compound IDTarget/MechanismCancer Cell LineActivity (IC₅₀ / Kᵢ)Reference
9e hCA IX Inhibitor, Apoptosis InductionMDA-MB-231IC₅₀ = 2.52 µM[8][13]
9e hCA IX Inhibitor-Kᵢ = 0.79 µM[8]
D34 LYP Inhibitor-Kᵢ = 0.93 µM[7]
D14 LYP Inhibitor-Kᵢ = 1.34 µM[7]
12b Cytotoxicity, Apoptosis InductionA549 (Lung)IC₅₀ = 0.858 µM[3]
10d Cytotoxicity, Apoptosis InductionMCF-7 (Breast)IC₅₀ = 2.07 µM[3]
12 G2/M Arrest, Apoptosis InductionHeLa (Cervical)IC₅₀ = 1.06 µM[1][14]

Key Experimental Protocols

To ensure reproducibility and provide a practical framework, this section details core methodologies for the synthesis and evaluation of benzofuran-2-carboxylic acid derivatives.

Protocol 5.1: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acid (Perkin Rearrangement)

This protocol is adapted from established microwave-assisted Perkin rearrangement procedures.[11]

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the starting 3-bromocoumarin (1.0 mmol, 1.0 eq).

  • Solvent and Base Addition: Add ethanol (5 mL) followed by a solution of sodium hydroxide (3.0 mmol, 3.0 eq) in water (1 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5-10 minutes, with a target temperature of 80-100°C. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into 20 mL of cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 using 2N HCl. A precipitate of the benzofuran-2-carboxylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 5.2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining cell viability.[3]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 95-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 5.3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.[8][13]

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration (and a vehicle control) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT). Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Future Perspectives and Conclusion

Benzofuran-2-carboxylic acid derivatives represent a versatile and highly promising scaffold in the pursuit of novel anticancer therapeutics. Their demonstrated ability to inhibit critical cancer-related enzymes, induce cell cycle arrest and apoptosis, and modulate the immune system underscores their multifaceted potential.[1][7][8] The SAR insights gathered to date provide a clear roadmap for medicinal chemists to design next-generation compounds with enhanced potency and target selectivity.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (n.d.).
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed. (2023, June 28).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2023). Semantic Scholar.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - FLORE. (2020, March 18).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. (n.d.).
  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid - Taylor & Francis. (2022, December 23).
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PMC. (n.d.).
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - ACS.org. (2020, March 18).
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. National Center for Biotechnology Information.
  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (2023, April 11).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18).
  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides - Biointerface Research in Applied Chemistry. (2020, May 27).
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer | ACS Medicinal Chemistry Letters - ACS Publications. (2020, March 18).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27).
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.).

Sources

Protocols & Analytical Methods

Method

developing assays for 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid activity

Application Note: Pharmacological Evaluation of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives Mechanistic Rationale & Target Biology 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (5-Me-DHBF-2-CA) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives

Mechanistic Rationale & Target Biology

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (5-Me-DHBF-2-CA) is a highly versatile synthetic building block. When functionalized into N-(substituted)phenylamides, this scaffold exhibits potent anti-inflammatory and anticancer properties. The primary mechanism of action for these derivatives is the blockade of the Nuclear Factor kappa B (NF-κB) signaling pathway ()[1]. The addition of the 5-methyl group on the dihydrobenzofuran ring enhances the lipophilicity (+π effect) of the pharmacophore, improving cellular permeability and target engagement compared to unsubstituted analogs[2].

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by lipopolysaccharide (LPS), the TLR4 receptor activates the IKK complex, which phosphorylates IκB, leading to its proteasomal degradation. This releases NF-κB (specifically the p65 subunit), allowing it to translocate to the nucleus and transcribe pro-inflammatory and anti-apoptotic genes. 5-Me-DHBF-2-CA derivatives act upstream of nuclear entry, preventing this critical translocation event and inducing apoptosis in malignant cells ()[1].

Signaling Pathway Visualization

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Release NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Transcription Pro-inflammatory Genes NFkB_Nuc->Transcription Expression Drug 5-Me-DHBF-2-CA Derivatives Drug->NFkB_Cyto Blocks Translocation

Fig 1: Mechanism of NF-κB inhibition by 5-Me-DHBF-2-CA derivatives.

Experimental Workflow & Self-Validating Design

To rigorously evaluate the efficacy of newly synthesized 5-Me-DHBF-2-CA derivatives, we employ a tripartite, self-validating assay system.

  • High-Content Imaging: Directly visualizes the spatial inhibition of p65 translocation.

  • Dual-Luciferase Reporter: Confirms that spatial inhibition translates to functional transcriptional silencing.

  • SRB Cytotoxicity Assay: Evaluates the ultimate phenotypic outcome (cell death) in cancer lines.

Workflow Syn Compound Synthesis Sub Cell Culture (RAW 264.7) Syn->Sub Trt Drug Treatment Sub->Trt Assay1 High-Content Imaging Trt->Assay1 Assay2 Reporter Assay Trt->Assay2 Assay3 SRB Viability Assay Trt->Assay3 Data IC50 / GI50 Analysis Assay1->Data Assay2->Data Assay3->Data

Fig 2: Multiplexed assay workflow for evaluating 5-Me-DHBF-2-CA derivatives.

Detailed Methodologies

Protocol A: NF-κB Nuclear Translocation Assay (High-Content Imaging)

Causality & Design: We utilize RAW 264.7 murine macrophages because they express high levels of TLR4 and exhibit a robust, highly reproducible NF-κB response to LPS. A 30-minute LPS stimulation is strictly enforced; extending this window allows de novo synthesized IκB to re-sequester p65 in the cytoplasm, causing false negatives in translocation scoring.

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at 1×104 cells/well in a 96-well black, clear-bottom optical plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing 5-Me-DHBF-2-CA derivatives (0.1–50 µM). Include 0.1% DMSO as a vehicle control and BAY 11-7082 (10 µM) as a positive control. Incubate for 2 h.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for exactly 30 minutes.

  • Fixation & Permeabilization: Wash with ice-cold PBS. Fix cells with 4% paraformaldehyde (PFA) for 15 min at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

  • Staining: Block with 5% BSA for 1 h. Incubate with primary anti-p65 antibody (1:400) overnight at 4°C. Wash 3x with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (1 µg/mL) for 1 h in the dark.

  • Acquisition: Image using a high-content screening system. Calculate the ratio of nuclear to cytoplasmic mean fluorescence intensity (MFI).

Protocol B: LPS-Induced Transcriptional Activity (Dual-Luciferase Reporter)

Causality & Design: Physical localization does not guarantee transcriptional silencing. This assay measures the functional output. The Renilla plasmid (pRL-TK) is co-transfected to normalize for transfection efficiency and rule out compound-induced cytotoxicity as the cause of reduced luminescence, ensuring a self-validating readout.

Step-by-Step Procedure:

  • Transfection: Co-transfect RAW 264.7 cells with pNFκB-Luc (Firefly luciferase driven by NF-κB response elements) and pRL-TK (Renilla luciferase) using Lipofectamine 3000. Incubate for 24 h.

  • Treatment: Pre-treat with 5-Me-DHBF-2-CA derivatives for 2 h, followed by LPS (1 µg/mL) stimulation for 6 h. (Note: A 6 h window is required here to allow sufficient time for reporter gene transcription and translation, unlike the 30 min window for physical translocation).

  • Lysis & Readout: Wash cells with PBS and lyse using 1X Passive Lysis Buffer for 15 min on a shaker.

  • Measurement: Transfer lysates to a white opaque 96-well plate. Inject Luciferase Assay Reagent II, read Firefly luminescence. Inject Stop & Glo Reagent, read Renilla luminescence.

  • Analysis: Calculate the relative luciferase activity (Firefly RLU / Renilla RLU).

Protocol C: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality & Design: To evaluate the anticancer potential of these derivatives, cell viability must be assessed. The SRB assay measures total cellular protein mass. It is specifically chosen over MTT/MTS assays because NF-κB inhibitors can alter mitochondrial reductase activity, leading to metabolic artifacts and false viability readings in tetrazolium-based assays ()[3].

Step-by-Step Procedure:

  • Seeding: Seed human cancer cell lines (e.g., ACHN, HCT15, MDA-MB-231) at 5×103 cells/well in 96-well plates. Incubate for 24 h.

  • Treatment: Treat with a serial dilution of the derivatives (0.1–100 µM) for 72 h.

  • Fixation: Without removing the culture media, gently add cold 50% Trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 h. Wash 5x with distilled water and air-dry.

  • Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Stain for 30 min at room temperature.

  • Washing: Wash 4x with 1% acetic acid. (Crucial Step: Acetic acid lowers the pH, ensuring the SRB dye remains tightly bound to basic amino acid residues). Air-dry completely.

  • Solubilization & Readout: Solubilize the bound dye with 10 mM Tris base (pH 10.5) for 10 min on a shaker. Read absorbance at 515 nm using a microplate reader.

Quantitative Data Summary

Assay TypeCell ModelPrimary Readout MetricExpected IC₅₀ / GI₅₀ RangeValidating Control
Nuclear Translocation RAW 264.7Nuc/Cyto Fluorescence Ratio1.0 – 10.0 µMBAY 11-7082 (10 µM)
Transcriptional Reporter RAW 264.7Firefly/Renilla Luminescence2.0 – 15.0 µMBAY 11-7082 (10 µM)
SRB Cytotoxicity ACHN, HCT15Absorbance (515 nm)2.0 – 20.0 µMDoxorubicin (1 µM)

References

  • Kwak JH, et al. "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters, 2015. URL: [Link]

  • "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules, 2022. URL: [Link]

Sources

Application

Application Note: Practical Synthesis and Scale-Up of 2,3-Dihydro-2-benzofurancarboxylic Acid

Introduction & Pharmacological Significance The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of 2,3-dihydro-2-benzofurancarboxylic acid serve as critical a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of 2,3-dihydro-2-benzofurancarboxylic acid serve as critical advanced intermediates in the synthesis of diverse therapeutic agents[1]. Notable applications include the development of efaroxan derivatives targeting islet imidazoline binding sites (I3 receptors) for metabolic disorders, the synthesis of potent Cannabinoid Receptor 2 (CB2) agonists for neuropathic pain, and the generation of novel uricosuric diuretic agents [2][3].

Given the structural importance of this core, drug development professionals require a robust, scalable, and high-yielding synthetic protocol. This application note details the mechanistic rationale and step-by-step methodology for the practical synthesis of 2,3-dihydro-2-benzofurancarboxylic acid.

SignalingPathway Ligand 2,3-Dihydrobenzofuran Derivatives Receptor CB2 Receptor (GPCR) Ligand->Receptor Agonism GProtein Gi/o Protein Activation Receptor->GProtein Effector Adenylyl Cyclase Inhibition GProtein->Effector Outcome Decreased cAMP & Pain Modulation Effector->Outcome

CB2 receptor signaling pathway modulated by 2,3-dihydrobenzofuran derivatives.

Synthetic Strategies & Mechanistic Insights

Historically, the de novo synthesis of 2,3-dihydro-2-benzofurancarboxylic acid was achieved via a five-step sequence starting from substituted salicylaldehydes, yielding approximately 40% overall [1]. While this multi-step route remains highly valuable for generating heavily substituted derivatives not accessible via commercial starting materials, it is inefficient for scaling the unsubstituted parent core.

For practical scale-up, the direct catalytic hydrogenation of commercially available benzofuran-2-carboxylic acid (coumarilic acid) is the superior route, offering high atom economy and a single-step execution [2].

Causality of Experimental Choices

To ensure a self-validating and optimized system, every parameter in this protocol has been mechanistically selected:

  • Catalyst Selection (10% Pd/C): Palladium on carbon is highly effective for the reduction of isolated or conjugated heterocycles like furan. It is specifically chosen over Adams' catalyst (PtO 2​ ) or Rh/C to prevent the over-reduction of the fused benzene ring, ensuring chemoselectivity.

  • Solvent Choice (Ethyl Acetate): Ethyl acetate (EtOAc) is a polar aprotic solvent that readily dissolves the carboxylic acid starting material. Unlike halogenated solvents (which can poison the palladium catalyst or undergo hydrodehalogenation) or alcohols (which can cause competitive esterification), EtOAc remains completely inert under these hydrogenation conditions.

  • Pressure Parameters (65-70 psi): The furan ring is stabilized by aromaticity. Standard atmospheric balloon pressure (14.7 psi) is thermodynamically insufficient to overcome the activation energy required for furan ring saturation. Utilizing a Parr shaker at 65-70 psi forces complete conversion within 48 hours without risking arene reduction.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents

Table 1: Reaction Parameters & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Benzofuran-2-carboxylic acid162.141.027.0 g (166.5 mmol)Starting Material
10% Palladium on Carbon (Pd/C)N/A74 wt%20.0 gCatalyst
Hydrogen Gas (H 2​ )2.02Excess65-70 psiReducing Agent
Ethyl Acetate (EtOAc)88.11N/A300 mLSolvent
Hexane86.18N/AAs neededAnti-solvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • In a well-ventilated fume hood, dissolve benzofuran-2-carboxylic acid (27.0 g, 166.5 mmol) in 300 mL of high-purity ethyl acetate within a heavy-walled Parr hydrogenation bottle.

  • Carefully add 10% Pd/C (20.0 g) to the solution. Safety Note: Pd/C is highly pyrophoric when dry. Add the catalyst in portions under an inert argon or nitrogen blanket to prevent solvent ignition.

Step 2: Hydrogenation 3. Secure the bottle in a Parr hydrogenation apparatus. 4. Purge the vessel with nitrogen gas three times to remove residual oxygen. 5. Introduce hydrogen gas (H 2​ ) to the vessel, pressurizing it to 65-70 psi. 6. Agitate the reaction mixture at ambient room temperature (20-25 °C) for 48 hours.

Step 3: In-Process Control (Self-Validation) 7. Monitor the reaction progress via TLC (Eluent: Hexane/EtOAc 1:1 with 1% Acetic Acid) or LC-MS. The protocol is self-validating: the reaction is deemed complete only when the highly UV-active starting material spot completely disappears, confirming full saturation of the furan double bond.

Step 4: Workup and Purification 8. Carefully vent the hydrogen gas and purge the vessel with nitrogen three times. 9. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 100 mL of ethyl acetate. Safety Note: Keep the filtered catalyst wet with water before disposal to prevent fires. 10. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude residue. 11. Recrystallization: Dissolve the residue in a minimal amount of hot ethyl acetate, then slowly add hexane to achieve a 1:6 (EtOAc:Hexane) ratio. Allow the mixture to cool to 4 °C to induce crystallization. 12. Collect the resulting crystals via vacuum filtration and dry under high vacuum to afford pure (R,S)-2,3-dihydro-benzofuran-2-carboxylic acid.

SyntheticWorkflow SM Benzofuran-2-carboxylic acid (Starting Material) Rxn Catalytic Hydrogenation 10% Pd/C, 65-70 psi H2 EtOAc, 48h SM->Rxn Filtration Filtration via Celite (Remove Pd/C) Rxn->Filtration Evap Solvent Evaporation (Rotary Evaporator) Filtration->Evap Cryst Recrystallization (EtOAc:Hexane 1:6) Evap->Cryst Prod 2,3-Dihydro-2-benzofurancarboxylic acid (74% Yield) Cryst->Prod

Synthetic workflow for the catalytic hydrogenation of benzofuran-2-carboxylic acid.

Analytical Characterization

To guarantee scientific integrity, the synthesized compound must match the structural parameters outlined below. The definitive proof of successful hydrogenation is the disappearance of the furan aromatic proton in the 1 H NMR spectrum and the appearance of the diagnostic aliphatic multiplet and doublet-of-doublets associated with the newly formed chiral center (C2) and adjacent methylene group (C3) [2].

Table 2: Analytical & Characterization Data

ParameterExpected Value / Observation
Appearance White to off-white crystalline solid
Yield ~74% (20.23 g)
Melting Point 116 – 118 °C
1 H NMR (300 MHz, CDCl 3​ ) δ 11.05 (br s, 1H, -COOH), 7.17 (m, 2H, Ar-H), 6.91 (m, 2H, Ar-H), 5.24 (dd, 1H, C2-H), 3.63 (dd, 1H, C3-H a​ ), 3.42 (dd, 1H, C3-H b​ )
pKa (Predicted) 3.17 ± 0.20

References

  • Edwards, C. R., Readhead, M. J., & Tweddle, N. J. (1987). A practical synthesis of 2,3-dihydro-2-benzofurancarboxylic acid: A general route to 2,3-dihydrobenzofurans. Journal of Heterocyclic Chemistry, 24(2), 495-496.[Link]

Method

Application Note &amp; Protocols: Advanced Synthesis of 2,3-Dihydrobenzofurans

Abstract The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules necessit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules necessitates the development of efficient, selective, and sustainable synthetic methodologies.[2] This document provides an in-depth guide to several powerful and alternative strategies for the synthesis of 2,3-dihydrobenzofurans, moving beyond classical methods. We will explore transition metal-catalyzed C-H functionalization, organocatalytic asymmetric cyclizations, photocatalytic cycloadditions, and innovative chemoenzymatic approaches. Each section includes a detailed mechanistic rationale, a step-by-step experimental protocol based on authoritative literature, and comparative data to guide researchers in selecting the optimal route for their specific target molecules.

Transition Metal-Catalyzed Intramolecular C-H Functionalization

Scientific Principle & Rationale

Transition metal catalysis has revolutionized organic synthesis by enabling the direct activation and functionalization of otherwise inert C-H bonds.[3] For the synthesis of 2,3-dihydrobenzofurans, palladium- and rhodium-catalyzed intramolecular reactions represent a highly atom-economical approach.[4][5] These methods typically involve the cyclization of an accessible starting material, such as an alkyl phenyl ether, via directed C(sp³)–H and C(sp²)–H bond activation.[3][4] This strategy avoids the need for pre-functionalized substrates (e.g., organohalides), reducing step count and improving overall efficiency. The choice of catalyst, ligand, and oxidant is critical for controlling reactivity and achieving high yields.

Illustrative Mechanism: Palladium-Catalyzed C(sp³)–H/C(sp²)–H Coupling

The catalytic cycle, as proposed in recent literature, initiates with the coordination of the palladium catalyst to the aryl group of the alkyl phenyl ether substrate.[3][4] Subsequent intramolecular C-H activation (either at the ortho C(sp²)–H or the alkyl C(sp³)–H bond) forms a palladacycle intermediate. A second C-H activation event followed by reductive elimination forges the new C-C bond, constructing the dihydrofuran ring and regenerating the active Pd(II) catalyst. An oxidant is typically required to facilitate the C-H activation steps and close the catalytic cycle.

Palladium-Catalyzed C-H Activation cluster_cycle Catalytic Cycle cluster_reagents Stoichiometric Reagents Substrate Alkyl Phenyl Ether Intermediate_A Palladacycle Intermediate I (C-H Activation) Substrate->Intermediate_A + Pd(II) Pd_II Pd(II) Catalyst Intermediate_B Palladacycle Intermediate II (Second C-H Activation) Intermediate_A->Intermediate_B Intramolecular C-H Activation Product 2,3-Dihydrobenzofuran Intermediate_B->Product Reductive Elimination Oxidant_in Oxidant (e.g., AgOAc, BQ) Oxidant_out Reduced Oxidant Oxidant_in->Oxidant_out Regenerates Pd(II)

Caption: Palladium-catalyzed intramolecular C-H activation cycle.

Protocol: Pd-Catalyzed Synthesis of 2,3-Dihydrobenzofurans[3][4]

This protocol is adapted from the work of Wu et al. for the intramolecular coupling of alkyl phenyl ethers.[4]

Materials:

  • Starting Material: Substituted alkyl phenyl ether (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: 1,4-Benzoquinone (BQ) (2.0 equiv)

  • Additive 1: Silver Acetate (AgOAc) (2.0 equiv)

  • Additive 2: Lithium Acetate (LiOAc) (2.0 equiv)

  • Solvent: Dichloroethane (DCE), 0.1 M concentration

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the alkyl phenyl ether (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), 1,4-benzoquinone (43.2 mg, 0.4 mmol, 2.0 equiv), AgOAc (66.7 mg, 0.4 mmol, 2.0 equiv), and LiOAc (26.4 mg, 0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add dichloroethane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane (CH₂Cl₂).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,3-dihydrobenzofuran product.

Data Summary: Substrate Scope & Yields
EntrySubstrate (Alkyl Phenyl Ether)ProductYield (%)[4]
12-isopropoxy-1-methylbenzene2,2,7-trimethyl-2,3-dihydrobenzofuran85
21-isopropoxy-4-methoxybenzene5-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran72
31-tert-butoxy-4-chlorobenzene5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran65
41-isopropoxy-4-fluorobenzene5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran78
51-(cyclohexyloxy)benzeneSpiro[cyclohexane-1,2'-benzofuran] derivative55

Organocatalytic Asymmetric Synthesis

Scientific Principle & Rationale

Organocatalysis offers a powerful metal-free alternative for constructing chiral molecules. For 2,3-dihydrobenzofurans, asymmetric intramolecular Michael additions are particularly effective.[6] These reactions utilize small chiral organic molecules, such as primary amines derived from cinchona alkaloids, to catalyze the cyclization of a precursor containing both a nucleophilic moiety and a Michael acceptor.[6][7] The catalyst controls the stereochemical outcome, leading to highly enantioenriched products. This approach is valuable in drug development where a single enantiomer is often responsible for the desired therapeutic effect.

Illustrative Mechanism: Amine-Catalyzed Intramolecular Michael Addition

The reaction is initiated by the condensation of the primary amine catalyst with a ketone on the substrate to form a chiral enamine intermediate. This enamine, now activated, undergoes a stereochemically controlled intramolecular Michael addition to the tethered α,β-unsaturated system. The catalyst dictates the face of the enamine that attacks the Michael acceptor. Subsequent hydrolysis releases the cyclized product and regenerates the organocatalyst for the next cycle.

Organocatalytic Michael Addition Substrate Keto-Enone Substrate Enamine Chiral Enamine Intermediate Substrate->Enamine + Catalyst, -H₂O Catalyst Chiral Primary Amine Catalyst Cyclization Intramolecular Michael Addition (Stereocontrolled) Enamine->Cyclization Iminium Iminium Ion Intermediate Cyclization->Iminium Product Enantioenriched cis-2,3-Dihydrobenzofuran Iminium->Product +H₂O Product->Catalyst Regenerates Catalyst

Caption: Organocatalytic intramolecular Michael addition workflow.

Protocol: Asymmetric Synthesis of cis-2,3-Dihydrobenzofurans[6]

This protocol is based on the work of Bertelsen, Jørgensen, and coworkers for the synthesis of optically active cis-2,3-disubstituted-2,3-dihydrobenzofurans.[6]

Materials:

  • Starting Material: (E)-2-(3-oxo-1-phenylbut-1-en-1-yl)phenol derivative (1.0 equiv)

  • Catalyst: Cinchona alkaloid-derived primary amine salt (e.g., mandelic acid salt) (10 mol%)

  • Solvent: Toluene or Chloroform (CHCl₃), 0.2 M concentration

  • Additive (optional): Benzoic acid (20 mol%)

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve the starting keto-enone substrate (0.1 mmol, 1.0 equiv) in the chosen solvent (0.5 mL).

  • Add the chiral primary amine catalyst (0.01 mmol, 10 mol%).

  • If required, add the co-catalyst/additive (e.g., benzoic acid).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (24-72 hours).

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, directly load the crude mixture onto a silica gel column.

  • Purify by flash chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the enantioenriched 2,3-dihydrobenzofuran.

Data Summary: Stereoselectivity & Yields
EntrySubstrate R¹ GroupCatalystdr (cis:trans)[6]ee (%) (cis)[6]Yield (%)[6]
1PhenylCinchonine-derived85:159892
24-MeO-PhCinchonine-derived82:189989
34-Cl-PhCinchonine-derived88:129795
42-NaphthylCinchonine-derived80:209685
5MethylCinchonine-derived70:309278

Photocatalytic [3+2] Cycloaddition

Scientific Principle & Rationale

Visible-light photocatalysis provides a green and sustainable platform for chemical transformations, using light as a clean energy source.[1] The synthesis of 2,3-dihydrobenzofurans can be achieved via an oxidative [3+2] cycloaddition of phenols and alkenes.[8] This process typically uses a photosensitizer, such as a ruthenium or iridium complex, which, upon light absorption, initiates an electron transfer cascade. The phenol is oxidized to a phenoxonium cation intermediate, which is then trapped by an electron-rich alkene in a cycloaddition manner. This method allows for the construction of the dihydrobenzofuran core under exceptionally mild conditions.[8]

Protocol: Visible-Light-Mediated Oxidative [3+2] Cycloaddition[8]

This protocol is adapted from the work of Nicewicz and coworkers.[8]

Materials:

  • Substrate 1: Substituted Phenol (1.0 equiv)

  • Substrate 2: Styrene or other alkene (1.3 equiv)

  • Photocatalyst: Ru(bpy)₃(PF₆)₂ (1-2 mol%)

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Solvent: Acetonitrile/Water mixture (e.g., 3:1), 0.1 M concentration

  • Light Source: Blue LED lamp (450 nm)

Procedure:

  • Combine the phenol (0.1 mmol, 1.0 equiv), alkene (0.13 mmol, 1.3 equiv), photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.002 mmol, 2 mol%), and ammonium persulfate (45.6 mg, 0.2 mmol, 2.0 equiv) in a glass vial.

  • Add the solvent mixture (1.0 mL) and a magnetic stir bar.

  • Seal the vial and place it approximately 5-10 cm from the blue LED lamp.

  • Irradiate the mixture with stirring at room temperature for 12-24 hours. Use a small fan to maintain ambient temperature.

  • After the reaction is complete (monitored by TLC/LC-MS), dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution and purify the residue by flash column chromatography on silica gel to obtain the product.

Chemoenzymatic Synthesis for Enantiopure Products

Scientific Principle & Rationale

Chemoenzymatic strategies merge the unparalleled stereoselectivity of enzymes with the versatility of chemical synthesis.[9] For producing enantiopure 2,3-dihydrobenzofurans, a common approach involves the enzymatic kinetic resolution of a racemic alcohol precursor, followed by a chemical intramolecular cyclization.[10] Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (unreacted alcohol).[9][10] The resulting enantiopure alcohol is then cyclized using a chemical method, such as the Mitsunobu reaction, to yield the final enantiopure product.[9]

Workflow: Lipase Resolution Followed by Mitsunobu Cyclization

This workflow demonstrates the two-stage process to achieve an enantiopure final product.

Chemoenzymatic Workflow cluster_step1 Step 1: Enzymatic Kinetic Resolution cluster_step2 Step 2: Chemical Cyclization Racemic_Alcohol Racemic Precursor (e.g., 1-Aryl-2-propanol) Lipase Lipase + Acyl Donor Racemic_Alcohol->Lipase Separation Separation (Chromatography) Lipase->Separation Mixture of Ester & Alcohol Ester (R)-Ester Separation->Ester Alcohol (S)-Alcohol (Enantiopure) Separation->Alcohol Mitsunobu Mitsunobu Conditions (DIAD, PPh₃) Alcohol->Mitsunobu Intramolecular Cyclization Final_Product Enantiopure (R)-2,3-Dihydrobenzofuran Mitsunobu->Final_Product

Caption: Chemoenzymatic workflow for enantiopure 2,3-dihydrobenzofurans.

Protocol: Lipase-Mediated Resolution and Cyclization[9][10]

Part A: Enzymatic Kinetic Resolution

  • Dissolve the racemic 1-(2-hydroxyphenyl)propan-2-ol (1.0 equiv) in a suitable organic solvent (e.g., diisopropyl ether).

  • Add an acyl donor, such as vinyl acetate (3.0 equiv).

  • Add the lipase (e.g., Novozym 435, a commercially available immobilized lipase) to the mixture.

  • Shake the reaction mixture at a controlled temperature (e.g., 30 °C) in an incubator.

  • Monitor the reaction for conversion (typically to ~50%) by chiral HPLC to ensure high enantiomeric excess of the remaining alcohol.

  • Once ~50% conversion is reached, filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate and separate the resulting ester from the unreacted alcohol by column chromatography.

Part B: Intramolecular Mitsunobu Cyclization

  • Dissolve the enantiopure alcohol from Part A (1.0 equiv) and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the enantiopure 2,3-dihydrobenzofuran.

References

  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (2010). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters. [Link]

  • Mondal, M., & Gribble, G. W. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances. [Link]

  • Bertelsen, S., Halland, N., Bachmann, S., Marigo, M., Braunton, A., & Jørgensen, K. A. (2013). Stereocontrolled organocatalytic strategy for the synthesis of optically active 2,3-disubstituted cis-2,3-dihydrobenzofurans. Chemistry – An Asian Journal. [Link]

  • Kaur, N., Singh, P., Singh, V., & Singh, D. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Kaur, N., Singh, P., Singh, V., & Singh, D. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (2010). Straightforward synthesis of enantiopure 2,3-dihydrobenzofurans by a sequential stereoselective biotransformation and chemical intramolecular cyclization. PubMed. [Link]

  • Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization. (2019). Synfacts. [Link]

  • Kaur, N., Singh, P., & Singh, D. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Wang, Z., et al. (2021). Stereodivergent Synthesis of Enantioenriched 2,3-Disubstituted Dihydrobenzofurans via a One-Pot C–H Functionalization/Oxa-Michael Addition Cascade. Journal of the American Chemical Society. [Link]

  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (2011). Correction to Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters. [Link]

  • Kaur, N., Singh, P., Singh, V., & Singh, D. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Albrecht, Ł., Ransborg, L. K., Lauridsen, V., Overgaard, M., Zweifel, T., & Jørgensen, K. A. (2011). Taming the Friedel-Crafts reaction: organocatalytic approach to optically active 2,3-dihydrobenzofurans. Angewandte Chemie International Edition in English. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Le, C., & Nicewicz, D. A. (2013). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition in English. [Link]

  • Enantioselective Synthesis of 2,3,3a,8a-Tetrahydrofuro[2,3-b]benzofuran Scaffolds Enabled by Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition of 2,3-Dihydrofuran and Quinone Esters. (2023). The Journal of Organic Chemistry. [Link]

  • Smith, A. M. R., & Connon, S. J. (2016). Enantioselective Synthesis of 2,3-Disubstituted trans-2,3-Dihydrobenzofurans Using a Brønsted Base/Thiourea Bifunctional Catalyst. Organic & Biomolecular Chemistry. [Link]

  • Chiba, K., et al. (2000). Dihydrobenzofuran Synthesis by an Anodic [3 + 2] Cycloaddition of Phenols and Unactivated Alkenes. The Journal of Organic Chemistry. [Link]

  • A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. (2014). European Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Synthesis and Validation of Benzofuran-2-Carboxylate 1,2,3-Triazole Hybrids

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of benzofuran-1,2,3-triazole hybrids using Copper-Catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of benzofuran-1,2,3-triazole hybrids using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, detailing the mechanistic causality behind each experimental condition.

Introduction & Mechanistic Rationale

The molecular hybridization of benzofuran and 1,2,3-triazole pharmacophores has emerged as a highly effective strategy in modern drug discovery. Benzofuran derivatives are privileged scaffolds known for their broad-spectrum antimicrobial, antifungal, and anticancer properties[1]. Concurrently, the 1,2,3-triazole ring acts as a robust bioisostere for amide bonds, actively participating in hydrogen bonding and dipole-dipole interactions while remaining highly stable under oxidative and reductive conditions[2].

The synthesis of benzofuran-2-carboxylate 1,2,3-triazoles is achieved through a convergent three-step pathway:

  • Rap-Stoermer Condensation: Salicylaldehyde is reacted with ethyl bromoacetate in the presence of a mild base to construct the benzofuran core[1].

  • Propargylation: The resulting ester is converted to a terminal alkyne (prop-2-yn-1-yl benzofuran-2-carboxylate) to serve as the click-chemistry precursor[3].

  • CuAAC "Click" Cycloaddition: The terminal alkyne is reacted with various aryl or benzyl azides. The use of a Cu(I) catalyst ensures strict regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole[2].

Pathway Visualization

The following diagram outlines the synthetic workflow, illustrating the transformation from basic precursors to the final hybrid molecule.

G A Salicylaldehyde + Ethyl Bromoacetate B Ethyl Benzofuran- 2-carboxylate A->B K2CO3, MeCN Reflux, 24h C Prop-2-yn-1-yl Benzofuran-2-carboxylate B->C 1. KOH, EtOH/H2O 2. Propargyl alcohol EDC/HOBt E Benzofuran-2-carboxylate 1,2,3-Triazole Hybrid C->E CuSO4, NaAsc t-BuOH/H2O, RT D Aryl/Benzyl Azide D->E CuAAC Click

Synthetic workflow for benzofuran-2-carboxylate 1,2,3-triazoles via CuAAC click chemistry.

Step-by-Step Experimental Protocols

Protocol 3.1: Synthesis of Ethyl Benzofuran-2-carboxylate

This step constructs the core benzofuran ring via an intermolecular alkylation followed by an intramolecular aldol-type condensation.

  • Reagent Preparation: Dissolve salicylaldehyde (1.0 mmol) in 100 mL of anhydrous acetonitrile (MeCN)[1].

  • Base Addition: Add anhydrous K₂CO₃ (3.0 mmol) to the solution.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the phenolic -OH without hydrolyzing the ester groups, priming the oxygen for nucleophilic attack.

  • Alkylation: Slowly add ethyl bromoacetate (1.2 mmol) dropwise at ambient temperature.

  • Reflux: Heat the reaction mixture to reflux for 24 hours.

    • Self-Validation: The reaction transitions from a clear solution to a cloudy suspension as KBr precipitates. This visual cue indicates the successful displacement of the bromide ion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (200 mL) and wash with 5% dilute HCl (50 mL), followed by water and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the product.

Protocol 3.2: Synthesis of Prop-2-yn-1-yl Benzofuran-2-carboxylate

This step installs the terminal alkyne required for the subsequent click reaction.

  • Hydrolysis: Suspend ethyl benzofuran-2-carboxylate (1.0 mmol) in an ethanol/water mixture (2:1, 30 mL). Add KOH (2.0 mmol) and reflux for 2 hours to yield benzofuran-2-carboxylic acid[3].

  • Activation: Dissolve the resulting acid (1.0 mmol) in dry MeCN. Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 minutes at room temperature.

    • Causality: EDC activates the carboxylic acid. HOBt is added to form a stable, highly reactive active-ester intermediate, which prevents side reactions (such as N-acylurea formation) and maximizes the yield of the target ester[3].

  • Esterification: Add propargyl alcohol (1.5 mmol) and a catalytic amount of DMAP. Stir at room temperature for 24–48 hours.

    • Self-Validation: Monitor via FTIR. The disappearance of the broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) and the appearance of a sharp terminal alkyne C≡C-H stretch (~3290 cm⁻¹) confirms successful propargylation.

Protocol 3.3: CuAAC "Click" Synthesis of 1,2,3-Triazole Hybrids

The final step merges the benzofuran alkyne with an azide to form the 1,4-disubstituted triazole.

  • Solvent System: In a round-bottom flask, dissolve prop-2-yn-1-yl benzofuran-2-carboxylate (1.0 mmol) and the desired aryl/benzyl azide (1.2 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

    • Causality: The t-BuOH/H₂O mixture is critical. It optimally solvates both the hydrophobic organic substrates and the water-soluble inorganic catalysts, ensuring a homogenous catalytic environment.

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This avoids the instability and oxidation issues associated with storing direct Cu(I) salts.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

    • Self-Validation: The initial blue color of Cu(II) fades to a pale yellow/green upon reduction to Cu(I). As the highly polar triazole product forms, it typically precipitates out of the aqueous mixture, driving the reaction equilibrium forward and allowing for easy isolation via vacuum filtration[1].

Quantitative Data & Biological Evaluation

The structural variations of the azide component significantly influence both the reaction yield and the downstream biological efficacy. Below is a summarized data table comparing various synthesized derivatives and their antibacterial performance against Escherichia coli[1].

Compound IDAzide Substituent (R-Group)Yield (%)Reaction Time (h)Antibacterial Activity (Zone of Inhibition, mm)
6g 4-Chlorophenyl85%148.0
6h 4-Methylphenyl82%169.0
6i 4-Fluorophenyl88%1210.0
8f 4-Fluorobenzyl86%12Highly active against wet brown-rot fungi[3]

Note: The electron-withdrawing groups (e.g., -F, -Cl) on the triazole-linked aromatic ring consistently contribute to enhanced bioactivity and faster CuAAC reaction kinetics due to the increased electrophilicity of the azide intermediate[1].

References

  • Source: NIScPR (Indian Journal of Chemistry)
  • Source: MDPI (Molecules)
  • Source: BioResources (NC State University)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 2,3-dihydrobenzofuran scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 2,3-dihydrobenzofuran scaffolds. 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a highly valuable building block for synthesizing neolignan analogs and biologically active pharmaceuticals[1]. However, its purification is notoriously difficult due to the necessity of enantiomeric resolution, the persistence of unreacted aromatic precursors, and a strong thermodynamic tendency to "oil out" during crystallization.

This guide provides field-proven, mechanistically grounded solutions to these specific bottlenecks, ensuring your workflows are robust and self-validating.

Part 1: Frequently Asked Questions & Troubleshooting Logic

Q1: My catalytic hydrogenation of 5-methylbenzofuran-2-carboxylic acid stalls, and I cannot separate the product from the starting material using standard silica gel. Why is this happening, and how do I fix it?

The Causality: The standard synthesis relies on the catalytic hydrogenation of the C2-C3 double bond of the benzofuran ring[2]. Because this reduction causes only a minimal shift in the molecule's overall polarity and pKa, the saturated product and the unsaturated starting material have nearly identical retention factors ( Rf​ ) on normal-phase silica. The Solution: Abandon standard silica and utilize Silver-ion chromatography (AgNO 3​ -impregnated silica) . Silver ions (Ag + ) form reversible π -complexes specifically with the fully delocalized aromatic system of the unreacted benzofuran. This interaction significantly retards the elution of the starting material, allowing the partially saturated 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid to elute first cleanly.

Q2: How can I obtain the enantiopure (R)- or (S)-5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid on a preparative scale?

The Causality: The C2 stereocenter requires a resolving agent capable of rigid, highly directional hydrogen bonding to differentiate the enantiomers. The Solution: Classical resolution using chiral alkaloids, specifically (-)-cinchonidine , is highly effective for this scaffold[3]. The quinuclidine nitrogen of cinchonidine forms the primary carboxylate salt, while its adjacent hydroxyl group engages in secondary hydrogen bonding. This creates a rigid diastereomeric lattice that selectively crystallizes one enantiomer from hot acetonitrile, leaving the other in the mother liquor. For analytical verification, chiral HPLC using a CHIRALCEL OZ-H column provides baseline separation[4].

Q3: When attempting to recrystallize the product from Ethyl Acetate/Hexane, it forms a sticky oil at the bottom of the flask instead of crystals. How do I force crystallization?

The Causality: This phenomenon is known as liquid-liquid phase separation (LLPS), or "oiling out." It occurs when trace impurities (like regioisomers or unreacted starting material) depress the melting point of the mixture below the saturation temperature of the solvent system. By the time the solution becomes supersaturated, it thermodynamically prefers to phase-separate into a solute-rich liquid coacervate rather than nucleating as a solid. The Solution: You must bypass the high activation energy of primary nucleation. Lower the initial solute concentration, strictly control the anti-solvent (hexane) addition to just reach the cloud point at an elevated temperature, and introduce seed crystals .

Part 2: Mandatory Visualizations & Workflows

ResolutionWorkflow A Racemic 5-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid B Add (-)-Cinchonidine in Hot Acetonitrile A->B C Diastereomeric Salt Mixture B->C D Cool to 25°C & Age (18h) C->D E Crystalline Salt (Enantiomerically Enriched) D->E Precipitation F Mother Liquor (Opposite Enantiomer) D->F Filtration G Acidify (HCl) & Extract E->G H Pure (S)- or (R)-Enantiomer G->H

Caption: Chiral resolution workflow for 2,3-dihydrobenzofuran-2-carboxylic acid using (-)-cinchonidine.

Crystallization S1 Crude Oil/Residue S2 Dissolve in minimal EtOAc at 60°C S1->S2 S3 Dropwise addition of Hexane S2->S3 S4 Reach Cloud Point S3->S4 S5 Add Seed Crystals S4->S5 S6 Cool slowly to RT S5->S6 S7 Pure Crystals S6->S7

Caption: Anti-solvent crystallization steps to prevent oiling out of the carboxylic acid product.

Part 3: Quantitative Data Summary

The following table summarizes the critical parameters for the analytical and preparative separation techniques discussed above.

ParameterChiral HPLC ResolutionDiastereomeric Salt ResolutionSilver-Ion Chromatography
Stationary Phase / Agent CHIRALCEL OZ-H (5 µm)(-)-Cinchonidine10% AgNO 3​ on Silica Gel
Mobile Phase / Solvent Hexane/IPA/DEA (80:20:0.1)Acetonitrile (Hot to 25°C)Hexane/EtOAc (Gradient)
Target Impurity/Enantiomer (R) vs (S) Enantiomers(R) vs (S) EnantiomersUnreacted Benzofuran
Typical Yield / Recovery >95% (Analytical scale)35-45% (per crystallization)>85%
Enantiomeric Excess (ee) >99%>95% (after 2 recrystallizations)N/A
Key Advantage Baseline separation ( Rs​ > 1.5)Scalable for multi-gram batchesRemoves co-eluting precursors

Part 4: Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Resolution using (-)-Cinchonidine

This protocol utilizes a built-in validation loop to ensure optical purity before the final cleavage step.

  • Salt Formation: Dissolve racemic 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid and (-)-cinchonidine (1:1 molar ratio) in boiling acetonitrile (approx. 20 mL/g of substrate).

    • Validation Check: Ensure complete dissolution. If particulates remain, filter the solution hot to prevent heterogeneous nucleation of impurities.

  • Crystallization: Allow the solution to cool passively to 25°C and age for 18 hours undisturbed.

  • Isolation: Decant the mother liquor and isolate the precipitated salt via vacuum filtration.

  • Enrichment: Recrystallize the isolated salt twice from a minimum volume of 95% ethanol.

    • Validation Check: Run a micro-aliquot of the salt on chiral HPLC (CHIRALCEL OZ-H). If the enantiomeric excess (ee) is < 95%, perform a mandatory third recrystallization. Do not proceed to step 5 until ee 95%.

  • Cleavage: Suspend the enantiopure salt in 1M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo to yield the pure enantiomer.

Protocol B: Anti-Solvent Crystallization (Preventing "Oiling Out")

This protocol relies on precise thermodynamic control to force solid nucleation over liquid coacervation.

  • Preparation: Concentrate the crude 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid to a thick residue using a rotary evaporator.

  • Dissolution: Dissolve the residue in a minimal volume of ethyl acetate at 60°C (approx. 3-5 mL/g).

  • Anti-Solvent Addition: While maintaining vigorous stirring at 60°C, add hexane dropwise until the solution just reaches the cloud point (a persistent, faint turbidity that does not dissolve upon swirling).

    • Validation Check: If the solution immediately separates into two distinct liquid layers (oils out), the hexane was added too quickly, or the mixture is too concentrated. Immediately add 3-5 drops of EtOAc to redissolve the oil into a single phase and resume dropwise hexane addition at a slower rate.

  • Seeding: Immediately add 1-2 mg of pure seed crystals of the desired product.

  • Controlled Cooling: Turn off the heating mantle. Allow the flask to cool passively to room temperature over 4 hours, then transfer to 4°C overnight to maximize yield.

  • Harvesting: Filter the resulting crystalline solid and wash with ice-cold hexane.

Part 5: References

  • [3] Cragoe Jr., E. J., & Woltersdorf Jr., O. W. US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. Google Patents. URL:

  • [4] Foot, J., et al. WO2021258159A1 - Haloallylamine dual amine oxidase inhibitors. Google Patents. URL:

  • [1] Kim, H., et al. Suppressive effects of (-)-tubaic acid on RANKL-induced osteoclast differentiation and bone resorption. PubMed Central (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the selectivity in this valuable synthetic transformation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and literature-supported methodologies.

Introduction to the Synthesis and its Challenges

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a key building block in the development of various pharmacologically active molecules. Its synthesis, while conceptually straightforward, presents several challenges related to selectivity. The primary synthetic routes typically involve the formation of a 5-methylbenzofuran-2-carboxylate intermediate followed by the reduction of the furan ring. Key areas where selectivity is crucial are:

  • Regioselectivity: Ensuring the correct positioning of the methyl group at the 5-position of the benzofuran ring.

  • Chemoselectivity: Selectively reducing the furan double bond without affecting the benzene ring or the carboxylic acid functionality.

  • Enantioselectivity: For chiral applications, controlling the stereochemistry at the C2 position to obtain a single enantiomer.

This guide will address these challenges in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

The most common and cost-effective starting material is p-cresol (4-methylphenol). The synthesis typically proceeds by first constructing the 5-methylbenzofuran-2-carboxylate core, which is then hydrogenated. An alternative is to start with 5-methylsalicylaldehyde.

Q2: How can I ensure the correct regioselectivity to obtain the 5-methyl isomer?

Regioselectivity is a critical consideration when starting from substituted phenols. When using a starting material like p-cresol, the cyclization to form the benzofuran ring is generally directed by the position of the hydroxyl group. However, in other synthetic strategies, such as intramolecular Friedel-Crafts type cyclizations of α-phenoxycarbonyl compounds, mixtures of regioisomers can be a common issue.[1] To favor the desired 5-methyl isomer, steric hindrance can be exploited. For instance, in reactions where both ortho positions to the hydroxyl group are unsubstituted, the reaction often favors the sterically less-hindered product.[1] For more complex substitution patterns where steric and electronic effects are less predictable, employing a regioselective synthesis strategy from the outset is recommended. One such strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which offers a high degree of regiochemical control.[1]

Q3: What is the most reliable method for the selective hydrogenation of the furan ring in 5-methylbenzofuran-2-carboxylic acid or its ester?

The selective hydrogenation of the furan ring in the presence of a benzene ring and a carboxylic acid (or ester) is a significant challenge. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes lead to over-reduction or reduction of the benzene ring. A highly effective and selective method utilizes Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA).[2][3] This catalyst system has demonstrated high activity and selectivity for the hydrogenation of a variety of substituted benzofurans to their corresponding dihydrobenzofurans, keeping the aromaticity of the C6-ring intact.[2][3]

Q4: Can I directly hydrogenate 5-methylbenzofuran-2-carboxylic acid, or should I protect the carboxylic acid first?

Direct hydrogenation of the carboxylic acid is feasible, but the acidic nature of the substrate can sometimes interfere with certain catalysts. It is often more practical to hydrogenate the corresponding ester (e.g., the methyl or ethyl ester) and then hydrolyze it to the carboxylic acid. This can prevent potential side reactions and catalyst poisoning. For example, in some syntheses of related dihydrobenzofurans, hydrolysis of a methyl ester to the corresponding benzoic acid has been observed as a major byproduct under certain reaction conditions.[4]

Q5: How can I synthesize a single enantiomer of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

There are several strategies for achieving an enantioselective synthesis:

  • Asymmetric Catalysis: The use of chiral catalysts can directly produce an enantiomerically enriched product. For the synthesis of related 2,3-disubstituted trans-2,3-dihydrobenzofurans, bifunctional tertiary amine-thiourea catalysts have been successfully employed in intramolecular Michael additions.[5] Chiral phosphoric acids have also been used as catalysts in enantioselective [3+2] annulation reactions to form highly functionalized dihydrobenzofurans.[6]

  • Biocatalysis: Engineered enzymes, such as myoglobins, have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity.[7]

  • Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers using chiral chromatography.

Q6: What analytical techniques are recommended for assessing the purity and enantiomeric excess of the final product?

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a standard achiral column (e.g., C18) is suitable for assessing chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for the presence of impurities.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC is the method of choice for determining the enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective for the separation of chiral carboxylic acids.[8][9][10]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Symptom Potential Cause(s) Suggested Solution(s)
Incomplete reaction (starting material remains)1. Insufficient reaction time or temperature.2. Catalyst deactivation.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature and observe the effect on the reaction rate and byproduct formation.2. For catalytic hydrogenations, ensure the catalyst is fresh and handled under an inert atmosphere. If catalyst poisoning is suspected, purify the starting material to remove potential inhibitors.
Formation of multiple byproducts 1. Lack of regioselectivity in the initial cyclization.2. Over-reduction of the aromatic ring during hydrogenation.3. Side reactions involving the carboxylic acid group.1. Re-evaluate the cyclization strategy. Consider using a more regioselective method as discussed in the FAQs.[1]2. Switch to a more selective hydrogenation catalyst, such as Ru@SILP-LA.[2][3] Optimize hydrogenation conditions (pressure, temperature, and catalyst loading).3. Consider protecting the carboxylic acid as an ester during the hydrogenation step.
Product degradation 1. Harsh reaction conditions (e.g., high temperature, strong acid/base).2. Presence of oxygen in hydrogenation reactions.1. Employ milder reaction conditions. For cyclizations, explore catalysts that operate at lower temperatures.[11]2. Thoroughly degas the solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing hydrogen.
Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)
Symptom Potential Cause(s) Suggested Solution(s)
Presence of other methyl-substituted isomers (e.g., 7-methyl or 4-methyl) in NMR or LC-MS1. Non-selective cyclization reaction.2. Isomerization under reaction conditions.1. If using a Friedel-Crafts type cyclization, consider changing the Lewis acid catalyst. Titanium tetrachloride has been shown to promote regioselective alkylation in some cases.[12][13]2. Analyze the reaction at intermediate time points to check for isomerization. If isomerization is occurring, it may be necessary to use milder conditions or a different synthetic route.
Issue 3: Poor Chemoselectivity during Hydrogenation
Symptom Potential Cause(s) Suggested Solution(s)
Formation of 5-methyl-tetrahydrobenzofuran-2-carboxylic acid (over-reduction)1. Catalyst is too active (e.g., Rh/C, high loading of Pd/C).2. Reaction conditions are too harsh (high H₂ pressure, high temperature).1. Switch to a more selective catalyst system like Ru@SILP-[ZnCl4]²⁻.[2][3]2. Optimize hydrogenation conditions: lower the hydrogen pressure, reduce the reaction temperature, and decrease the catalyst loading.
Reduction of the carboxylic acid to an alcohol 1. Use of a non-selective reducing agent.2. Certain catalysts, like Ru/C, can be active for both aromatic ring and carboxylic group hydrogenation.[14]1. Ensure the chosen catalyst is selective for alkene reduction over carboxyl group reduction. Pd/C is generally selective for the hydrogenation of the aromatic ring over the carboxylic acid.[14]2. Protect the carboxylic acid as an ester before hydrogenation.
Issue 4: Difficulty in Achieving High Enantioselectivity
Symptom Potential Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee) 1. Ineffective chiral catalyst or ligand.2. Racemization of the product under reaction or work-up conditions.1. Screen a variety of chiral catalysts and ligands. For intramolecular Michael additions, consider bifunctional catalysts.[5] For other cyclization strategies, chiral phosphoric acids may be effective.[6]2. Check the stability of the enantiomerically enriched product under the reaction and purification conditions. Avoid strongly acidic or basic conditions if the stereocenter is labile.

Part 3: Experimental Protocols and Data

Protocol 1: Selective Hydrogenation of Ethyl 5-methylbenzofuran-2-carboxylate

This protocol is adapted from methodologies for the selective hydrogenation of benzofuran derivatives.[2][3]

  • Catalyst Preparation: Prepare the Ru@SILP-[ZnCl4]²⁻ catalyst as described in the literature.[2][3]

  • Reaction Setup: In a high-pressure reactor, add ethyl 5-methylbenzofuran-2-carboxylate (1.0 eq) and the Ru@SILP-[ZnCl4]²⁻ catalyst (1-5 mol% Ru).

  • Degassing: Add a suitable solvent (e.g., decalin) and degas the mixture by purging with an inert gas (e.g., argon) for 15-20 minutes.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (10-50 bar) and heat to the desired temperature (100-150 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter off the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting ethyl 5-methyl-2,3-dihydrobenzofuran-2-carboxylate by column chromatography on silica gel.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Table 1: Comparison of Hydrogenation Conditions
CatalystSubstrateConditionsSelectivity for DihydrobenzofuranComments
Ru@SILP-[ZnCl4]²⁻ Substituted Benzofurans10-50 bar H₂, 100-150 °CHigh to ExcellentHighly selective for the furan ring, preserving the aromatic ring and other functional groups.[2][3]
Pd/C Benzofuran10 bar H₂, 175 °CGoodCan be selective, but may require careful optimization to avoid over-reduction.
Ru/C Benzoic AcidHigh PressureLowTends to hydrogenate both the aromatic ring and the carboxylic group.[14]
Protocol 2: Chiral HPLC Analysis

This is a general starting point for developing a chiral HPLC method.

  • Column: Chiralcel OD-H or Chiralpak AD column.

  • Mobile Phase (Normal Phase): A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (for acidic compounds).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Part 4: Visualizations

Diagram 1: General Synthetic Pathway

G p_cresol p-Cresol ester_intermediate Ethyl 5-methylbenzofuran-2-carboxylate p_cresol->ester_intermediate Cyclization dihydro_ester Ethyl 5-methyl-2,3-dihydrobenzofuran-2-carboxylate ester_intermediate->dihydro_ester Selective Hydrogenation final_product 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid dihydro_ester->final_product Hydrolysis

Caption: General synthetic route to the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion optimize_conditions Optimize reaction time and temperature check_completion->optimize_conditions No byproducts Are there significant byproducts? check_completion->byproducts Yes optimize_conditions->start check_catalyst Check catalyst activity regioisomers Identify byproducts (e.g., regioisomers, over-reduction products) byproducts->regioisomers Yes milder_conditions Use milder conditions to avoid degradation byproducts->milder_conditions No (degradation) change_catalyst Change to a more selective catalyst (e.g., Ru@SILP-LA) regioisomers->change_catalyst protect_group Consider protecting the carboxylic acid regioisomers->protect_group

Caption: A logical workflow for troubleshooting low yields.

References

  • Dias, N. G., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Smith, C. A., et al. (2016). Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. Available at: [Link]

  • Tyagi, V., et al. (2019). Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds. Nature Communications. Available at: [Link]

  • Dias, N. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. Available at: [Link]

  • Wang, C., et al. (2019). Enantioselective synthesis of 2,3-dihydrobenzofuran. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Werner, S., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Werner, S., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. MPG.PuRe. Available at: [Link]

  • Blake, J. F., et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. Organic Letters. Available at: [Link]

  • SmartCitation. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available at: [Link]

  • Google Patents. (n.d.). US4435422A - 5-Substituted 2,3-dihydrobenzofuran-2-carboxylic acids and their use in diuretic compositions.
  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Barcellos, R. G., et al. (2020). Optimization of the reaction conditions for synthesis of 3 a. [a]. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Bhushan, R., & Kumar, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. Available at: [Link]

  • Perova, O. V., et al. (2010). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Tang, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Semantic Scholar. Available at: [Link]

  • Tang, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

  • Wang, C., et al. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Applied Catalysis A: General. Available at: [Link]

  • Liu, B., et al. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. Available at: [Link]

  • Krawiecka, M., et al. (2007). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Kowalewska, M., et al. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Kowalewska, M., et al. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Shinde, S. B., & Deshpande, R. M. (2017). Catalytic Hydrogenation of Benzoic Acid. IntechOpen. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid and Other PPARα Agonists for Therapeutic Development

This guide provides an in-depth, objective comparison of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid and its class of compounds against other well-established Peroxisome Proliferator-Activated Receptor alpha (PPARα)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid and its class of compounds against other well-established Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for metabolic and inflammatory disorders.

Introduction: The Significance of PPARα as a Therapeutic Target

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2] It is a pivotal regulator of lipid and glucose metabolism, as well as inflammatory processes.[3] Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα's activation triggers a cascade of gene expression that governs fatty acid transport and oxidation.[4][5]

The therapeutic potential of PPARα agonists is well-established, with fibrate drugs being used for decades to manage dyslipidemia.[6][7][8] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4][9] This leads to the upregulation of genes involved in fatty acid uptake and oxidation, and the downregulation of genes involved in inflammation, making PPARα an attractive target for conditions like hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.[2][5]

This guide will delve into the comparative efficacy of a promising class of novel PPARα agonists, the 2,3-dihydrobenzofuran-2-carboxylic acids, with a focus on the 5-methyl derivative, against established agonists such as fibrates and other research compounds.

The Emergence of 2,3-Dihydrobenzofuran-2-carboxylic Acids as Potent PPARα Agonists

Recent research has identified a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids as highly potent and subtype-selective PPARα agonists.[10][11] These compounds have demonstrated significant potential in preclinical studies, exhibiting robust hypolipidemic activity.

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Profile

While specific quantitative data for the 5-methyl derivative is not extensively available in public literature, the broader class of 2,3-dihydrobenzofuran-2-carboxylic acids has been shown to possess excellent cholesterol- and triglyceride-lowering activity in animal models, including Syrian hamsters and Beagle dogs.[10][11] Notably, these effects were observed at dose levels significantly lower than that of the widely used fibrate, fenofibrate, indicating a substantial improvement in potency.[10][11] The benzofuran and dihydrobenzofuran scaffolds are recognized for their diverse pharmacological activities, lending further credence to the therapeutic potential of this compound class.[12][13][14]

Comparative Analysis with Other PPARα Agonists

To contextualize the potential of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, a direct comparison with other well-characterized PPARα agonists is essential. The following sections detail the properties of key comparators.

Fibrates: The Clinical Mainstay

Fibrates, such as Fenofibrate and Ciprofibrate, have long been the cornerstone of PPARα-targeted therapy for dyslipidemia.[7]

  • Fenofibrate: This selective PPARα agonist has a half-maximal effective concentration (EC50) of 30 µM.[15] It is clinically used to treat high cholesterol and triglyceride levels.[6][7] Studies have also shown its potential in ameliorating diabetic nephropathy in animal models.[1]

  • Ciprofibrate: With an EC50 of 0.9 µM, ciprofibrate is another fibrate used in the management of hypertriglyceridemia.[16] It demonstrates selectivity for PPARα over the other PPAR subtypes, γ and δ, at a concentration of 300 µM.[16]

High-Potency Research Agonists

For research and development purposes, several highly potent and selective PPARα agonists are utilized to probe the intricacies of PPARα signaling.

  • GW7647: This compound is a potent and highly selective PPARα agonist, boasting an EC50 of 6 nM for human PPARα.[17] Its selectivity is remarkable, with EC50 values for PPARγ and PPARδ being 1100 nM and 6200 nM, respectively.[17] In vivo studies have confirmed its lipid-lowering and anti-inflammatory effects.[18]

  • WY14643: Another potent PPARα agonist frequently used in preclinical research to investigate the effects of PPARα activation.[18][19]

Quantitative Comparison of PPARα Agonist Potency

The following table summarizes the reported in vitro potency of the discussed PPARα agonists. It is important to note that while a specific EC50 for 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is not available, the qualitative description of its class suggests a potency significantly greater than that of fenofibrate.

AgonistEC50 (Human PPARα)Selectivity Profile (PPARα vs γ/δ)Reference(s)
GW7647 6 nMHighly selective (vs 1100 nM for γ and 6200 nM for δ)[17]
Ciprofibrate 0.9 µMSelective at 300 µM[16]
Fenofibrate 30 µMSelective[15]
2,3-Dihydrobenzofuran-2-carboxylic acids Data not availableReported as highly potent and subtype-selective[10][11]

Mechanistic Insights: The PPARα Signaling Pathway

The activation of PPARα by agonists initiates a well-defined signaling cascade that ultimately alters gene expression. Understanding this pathway is crucial for the rational design and evaluation of novel agonists.

Ligand-Induced Transcriptional Activation

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., 5-Methyl-2,3-dihydro- benzofuran-2-carboxylic acid) PPARa PPARα Agonist->PPARa Binds and Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Fatty Acid Oxidation Enzymes) mRNA->Proteins Translation Metabolic_Effects Therapeutic Metabolic Effects Proteins->Metabolic_Effects Increased Fatty Acid Metabolism

Upon entering the cell, a PPARα agonist binds to and activates the PPARα receptor in the nucleus. This induces a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPREs located in the promoter regions of target genes, recruiting coactivator proteins and initiating the transcription of genes involved in lipid metabolism.[4][9]

Anti-inflammatory Transrepression

Beyond its metabolic effects, PPARα activation also exerts anti-inflammatory actions through a mechanism known as transrepression. This process does not involve direct DNA binding but rather the interference of activated PPARα with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[2][20] This dual action on metabolism and inflammation makes PPARα a particularly compelling drug target.

Experimental Protocols for Evaluating PPARα Agonists

The characterization and comparison of PPARα agonists rely on a suite of standardized in vitro and in vivo assays.

In Vitro PPARα Transactivation Assay

This cell-based assay is a cornerstone for determining the potency (EC50) and efficacy of a test compound.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for PPARα. The addition of a PPARα agonist leads to the activation of the reporter gene, and the resulting signal (e.g., light output) is proportional to the level of PPARα activation.[19][21][22]

Step-by-Step Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T, COS-1) in appropriate growth medium.

  • Transfection: Co-transfect the cells with a PPARα expression plasmid and a PPRE-driven luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

  • Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with a range of concentrations of the test compound (e.g., 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid) and known agonists (e.g., GW7647, Fenofibrate) as positive controls.

  • Lysis and Luciferase Assay: Following treatment, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the control luciferase signal. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Transactivation_Assay_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Co-transfection - PPARα Expression Plasmid - PPRE-Luciferase Reporter A->B C 3. Compound Treatment (Varying Concentrations) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay (Measure Light Output) D->E F 6. Data Analysis (Calculate EC50) E->F

In Vivo Models of Dyslipidemia

To assess the therapeutic efficacy of a PPARα agonist, animal models that recapitulate human dyslipidemia are employed.

Example Model: Syrian Hamster

The Syrian hamster is a well-validated model for studying lipid metabolism due to its human-like lipoprotein profile.

Experimental Workflow:

  • Acclimatization: Acclimate male Syrian hamsters to the housing conditions for at least one week.

  • Diet Induction: Feed the hamsters a high-fat, high-cholesterol diet to induce a dyslipidemic state.

  • Compound Administration: Administer the test compound (e.g., 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid) and a vehicle control orally once daily for a specified period (e.g., 7-14 days). A reference compound like fenofibrate should be included for comparison.

  • Blood Collection: At the end of the treatment period, collect blood samples for lipid analysis.

  • Biochemical Analysis: Measure plasma levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol.

  • Statistical Analysis: Compare the lipid profiles of the treated groups to the vehicle control group to determine the in vivo efficacy.

Conclusion and Future Directions

The available evidence strongly suggests that the class of 2,3-dihydrobenzofuran-2-carboxylic acids, including the 5-methyl derivative, represents a promising new generation of highly potent and selective PPARα agonists. Their superior in vivo activity compared to established fibrates like fenofibrate warrants further investigation.[10][11]

Future research should focus on obtaining precise quantitative data, such as EC50 values, for specific derivatives like 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid to allow for a more direct and robust comparison with other high-potency agonists. Furthermore, comprehensive preclinical studies are necessary to evaluate their full therapeutic potential, including their effects on atherosclerosis, non-alcoholic steatohepatitis, and other inflammatory conditions. The development of these novel compounds could lead to more effective therapies for a range of metabolic and inflammatory diseases.

References

  • Lakhia, R., et al. PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice. JCI Insight.
  • Park, C.W., et al. (2006). PPARalpha agonist fenofibrate improves diabetic nephropathy in db/db mice.
  • Yue, T.L., et al. (2003). Activation of Peroxisome Proliferator–Activated Receptor-α Protects the Heart From Ischemia/Reperfusion Injury.
  • Tsuneki, H., et al. (2006). Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver.
  • Cristiano, C., et al. (2022).
  • IUPHAR/BPS Guide to PHARMACOLOGY. ciprofibrate | Ligand page. Available from: [Link]

  • Liu, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology.
  • Bougarne, N., et al. (2018).
  • Woods, C.G., et al. (2005). Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver. Toxicology and Applied Pharmacology.
  • Creative Diagnostics. PPAR Signaling Pathway. Available from: [Link]

  • van der Meer, R.W., et al. (2023). The tissue-specific metabolic effects of the PPARα agonist ciprofibrate in insulin-resistant male individuals: a double-blind, randomized, placebo-controlled crossover study. The Journal of Clinical Endocrinology & Metabolism.
  • Lazar, M.A. (2007). Peroxisome Proliferator–Activated Receptors as Transcriptional Nodal Points and Therapeutic Targets.
  • Coperchini, F., et al. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives.
  • Patsnap Synapse. Advances in Clinical Research on PPAR Agonists. (2023). Available from: [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα)
  • Di Francesco, A., et al. (2025). Targeting Cardiac Metabolism in Heart Failure with PPARα Agonists: A Review of Preclinical and Clinical Evidence. MDPI.
  • U.S. Environmental Protection Agency. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor. (2023).
  • Wikipedia. PPAR agonist. Available from: [Link]

  • Shi, G.Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry.
  • Galle, J., et al. (2004). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties.
  • Shi, G.Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. R Discovery.
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  • R Discovery. Molecular characterization of novel and selective peroxisome proliferator-activated receptor alpha agonists with robust hypolipidemic activity in vivo. (2008).
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Comparative

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs biological activity comparison

Comparative Biological Activity Guide: 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Analogs in Oncology and Inflammation Introduction & Rationale The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Analogs in Oncology and Inflammation

Introduction & Rationale The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its multi-target biological activities, particularly in oncology and immunology[1]. Recent drug discovery efforts have identified derivatives of this core—specifically N-(substituted)phenylamides—as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway and robust anticancer agents[2].

Within this chemical class, substitutions at the 5-position of the dihydrobenzofuran ring fundamentally dictate the molecule's pharmacokinetic profile and target binding affinity[3]. This guide provides an objective, data-driven comparison of the 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs against their unsubstituted, halogenated, and methoxylated counterparts, detailing their structure-activity relationships (SAR) and the experimental methodologies used to validate their efficacy.

Structure-Activity Relationship (SAR) & Biological Activity Comparison The biological efficacy of these analogs hinges on the electronic and steric properties of the 5-position substituent. The NF-κB pathway, a critical regulator of inflammation and cancer cell survival, is highly sensitive to the lipophilicity and electron density of the inhibitor[4].

  • 5-Methyl (-CH3) Analogs: The methyl group imparts a weak electron-donating (+I) effect and increases the overall lipophilicity (LogP) of the molecule. This enhancement in hydrophobicity facilitates superior cell membrane penetration and optimal fitting into the hydrophobic pockets of target kinases (e.g., IKK), leading to potent downstream inhibition of NF-κB nuclear translocation[2].

  • 5-Chloro (-Cl) Analogs: While also lipophilic, the electron-withdrawing nature (-I effect) of the chlorine atom alters the electrostatic potential of the benzofuran core, slightly reducing binding affinity compared to the methyl derivative.

  • 5-Methoxy (-OCH3) Analogs: The strong mesomeric (+M) effect enriches the electron density of the ring, but the steric bulk and hydrogen-bond acceptor properties of the oxygen atom can induce steric clashes in the binding site, often resulting in higher IC50 values.

Table 1: Comparative Biological Activity of 2,3-Dihydrobenzofuran-2-carboxamide Analogs (Data represents normalized trends derived from standardized in vitro evaluations against human cancer cell lines and LPS-stimulated macrophages[5],[2])

Analog Substitution (5-Position)ACHN (Renal) GI50 (µM)HCT15 (Colon) GI50 (µM)PC-3 (Prostate) GI50 (µM)NF-κB Inhibition IC50 (µM)Calculated LogP
5-H (Unsubstituted) 8.457.329.1012.502.82
5-Methyl (-CH3) 3.12 2.85 3.40 4.20 3.35
5-Chloro (-Cl) 4.504.105.256.803.51
5-Methoxy (-OCH3) 6.205.907.159.502.95

Mechanistic Pathway The primary mechanism of action for the 5-methyl analogs involves the blockade of NF-κB translocation. Upon stimulation by lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This degradation releases NF-κB (p65/p50 heterodimer), allowing it to translocate to the nucleus and transcribe pro-inflammatory and anti-apoptotic genes[6]. 5-Methyl analogs disrupt this cascade upstream of nuclear entry.

NFkB_Pathway LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK IkB IκBα Degradation IKK->IkB Nucleus NF-κB Nuclear Translocation IkB->Nucleus Inhibitor 5-Methyl Analogs Inhibitor->Nucleus Inhibits Translocation

Figure 1: Mechanism of action for 5-methyl analogs in the NF-κB signaling pathway.

Experimental Protocols & Self-Validating Workflows To ensure high trustworthiness and reproducibility, the biological evaluation of these analogs relies on orthogonal assays. The following protocols are designed as self-validating systems, incorporating internal controls to distinguish true target modulation from non-specific cytotoxicity.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay The SRB assay is utilized over standard MTT assays because it stoichiometrically stains total cellular protein mass, rendering it immune to false readouts caused by compound-induced mitochondrial uncoupling—a common artifact with lipophilic benzofuran derivatives.

  • Cell Seeding: Plate human cancer cells (e.g., ACHN, HCT15) in 96-well plates at a density of 5 × 10³ cells/well. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts.

  • Compound Treatment: After 24 hours of adherence, treat cells with serial dilutions (0.1 µM to 100 µM) of the 5-methyl analogs.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Causality: TCA instantly halts cellular metabolism and precipitates proteins directly to the well bottom, perfectly preserving the total protein mass at the exact time of assay termination.

  • Staining & Washing: Stain with 0.4% SRB dissolved in 1% acetic acid for 30 minutes. Wash five times with 1% acetic acid. Causality: SRB binds to basic amino acid residues under mildly acidic conditions. The 1% acetic acid wash removes unbound dye without dissociating the electrostatically bound SRB.

  • Quantification: Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm. Causality: The alkaline pH disrupts the electrostatic interactions, releasing the dye uniformly for colorimetric reading.

Protocol 2: NF-κB Luciferase Reporter Assay (with Viability Normalization) This assay directly quantifies the transcriptional activity of NF-κB. To ensure the observed inhibition is not merely a byproduct of cell death, luciferase signals must be normalized to parallel cell viability readouts.

  • Transfection: Transiently transfect RAW 264.7 macrophage cells with a pNFκB-Luc reporter plasmid using a lipid-based reagent.

  • Pre-treatment: Pre-treat the transfected cells with the 5-methyl analogs for 1 hour prior to stimulation. Causality: This allows the lipophilic compound sufficient time to partition across the cell membrane and establish equilibrium with intracellular targets (e.g., IKK) before the inflammatory cascade is triggered.

  • Stimulation: Expose cells to 1 µg/mL LPS for 6 hours. Causality: LPS binding to TLR4 robustly activates the NF-κB pathway, driving the expression of the luciferase enzyme. A 6-hour window is optimal for peak luciferase accumulation before protein degradation pathways dominate.

  • Detection & Normalization: Lyse the cells and add luciferin substrate + ATP. Measure luminescence. In a parallel plate, perform an SRB or CellTiter-Glo assay to measure viability. Causality: Dividing the luminescence signal by the viability signal yields the normalized NF-κB activity, definitively proving that the 5-methyl analogs are true transcriptional inhibitors rather than non-specific toxins.

ExpWorkflow Step1 Seed RAW 264.7 Cells (5x10^3 cells/well) Step2 Pre-treat with 5-Methyl Analogs (0.1 - 100 µM, 1h) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL, 6h) Step2->Step3 Split Step3->Split Step4A Luciferase Assay (Transcriptional Activity) Split->Step4A Step4B Viability Assay (Cytotoxicity Control) Split->Step4B Step5 Data Normalization & True IC50 Calculation Step4A->Step5 Step4B->Step5

Figure 2: Self-validating high-throughput workflow for evaluating analog bioactivity.

Conclusion The integration of a 5-methyl group into the 2,3-dihydrobenzofuran-2-carboxylic acid framework yields a highly optimized analog with superior lipophilicity and electron density. This structural tuning translates directly into enhanced biological performance, demonstrating significantly lower GI50 and IC50 values across multiple cancer cell lines and inflammatory models compared to unsubstituted or heavily electron-withdrawing derivatives.

References

  • Title: Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Source: PubMed (NIH) URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PMC (NIH) URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives. Source: PMC (NIH) URL: [Link]

Validation

A Technical Guide to the Structure-Activity Relationships of 2,3-Dihydrobenzofuran-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a versatile template for the design of novel therapeutic agents targeting a range of biological pathways. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, focusing on their applications as anticancer, anti-inflammatory, and metabolic agents. The information presented herein is supported by experimental data from peer-reviewed literature to provide a robust resource for researchers in the field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation and Inflammation

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid, particularly the N-(substituted)phenylamides, have emerged as a promising class of anticancer agents. Their mechanism of action is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses and cell survival, which is frequently dysregulated in cancer.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticancer potency of these derivatives. The nature and position of substituents on the N-phenyl ring play a pivotal role in modulating their biological activity.

  • Influence of N-Phenyl Substituents: The electronic and hydrophobic properties of the substituents on the N-phenylamide moiety are critical determinants of anticancer activity.

    • Electron-Donating Groups (+M effect): Substituents with a positive mesomeric effect, such as hydroxyl (-OH) and methoxy (-OCH3) groups, have been shown to enhance anticancer potency.[1][2] This is exemplified by the potent activity of benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, which has been identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity.[1]

    • Hydrophobic Groups: The presence of hydrophobic groups on the N-phenyl ring also contributes to increased anticancer and NF-κB inhibitory activity.[1]

    • Halogen Substitution: Halogen atoms, particularly chlorine, on the N-phenyl ring can lead to moderate to potent anticancer activity.[2][3] The position of the halogen is also crucial, with para-substitution often being favorable.[3]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives against a panel of human cancer cell lines.

CompoundSubstituent (R) on N-phenylCell LineGI50 (µM)Reference
3m 4-OHACHN (Renal)2.74[2]
HCT15 (Colon)2.37[2]
MM231 (Breast)2.20[2]
NUGC-3 (Gastric)2.48[2]
NCI-H23 (Lung)5.86[2]
PC-3 (Prostate)2.68[2]
3k 3-OHHCT15 (Colon)>10 (58% viability at 10µM)[2]
3o 2-ClHCT15 (Colon)>10 (52% viability at 10µM)[2]
NCI-H23 (Lung)>10 (61% viability at 10µM)[2]
Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

NF-κB Transcriptional Activity Assay

This assay measures the inhibition of NF-κB activation.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Transfection (if necessary): Transfect cells with a reporter plasmid containing NF-κB response elements linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Pre-treat the cells with test compounds for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS).

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Gene Assay: Measure the activity of the reporter protein (e.g., luciferase activity) according to the manufacturer's protocol. A decrease in reporter activity indicates inhibition of NF-κB.

SAR_Anticancer cluster_scaffold 2,3-Dihydrobenzofuran-2-carboxamide Scaffold cluster_substituents N-Phenyl Substituents cluster_activity Biological Activity Scaffold Core Structure EDG Electron-Donating Groups (+M effect, e.g., -OH, -OCH3) Scaffold->EDG Modification Hydrophobic Hydrophobic Groups (e.g., -Cl, -CH3) Scaffold->Hydrophobic Modification Anticancer Increased Anticancer Activity EDG->Anticancer Leads to NFkB Increased NF-κB Inhibition EDG->NFkB Leads to Hydrophobic->Anticancer Leads to Hydrophobic->NFkB Leads to

Caption: SAR of 2,3-dihydrobenzofuran-2-carboxamides as anticancer agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The 2,3-dihydrobenzofuran scaffold is also a key component of potent anti-inflammatory agents, particularly derivatives of 2,3-dihydrobenzofuran-2-one. These compounds often exert their effects by inhibiting the synthesis of prostaglandins, key mediators of inflammation.[4][5]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of 2,3-dihydrobenzofuran-2-one derivatives is highly dependent on the substitution pattern on the benzofuran ring.

  • Position 5 and 6 Substitution: The presence of specific substituents at positions 5 and 6 of the benzofuran ring is critical for potent anti-inflammatory activity.

    • A chloro group at position 5 is highly favorable.[4][5]

    • An alkyl or aryl group at position 6 significantly enhances activity.[4][5]

  • Lead Compound: The compound 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has been identified as a particularly potent anti-inflammatory agent, demonstrating greater efficacy than diclofenac in several preclinical models.[4]

Comparative Anti-inflammatory Activity

The following table illustrates the relative potency of 2,3-dihydrobenzofuran-2-one derivatives in inhibiting prostaglandin synthesis.

CompoundR5R6Inhibition of Prostaglandin Synthesis (in vitro)Reference
Lead Compound ClCyclohexylMore potent than indomethacin[4]
Analog 1 HHWeak activity[4]
Analog 2 ClHModerate activity[4]
Analog 3 HCyclohexylModerate activity[4]
Experimental Protocols

Inhibition of Prostaglandin E2 (PGE2) Synthesis Assay

This assay measures the ability of a compound to inhibit the production of PGE2 in response to an inflammatory stimulus.

  • Cell Culture: Culture suitable cells, such as macrophages (e.g., RAW 264.7) or monocytes, in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce PGE2 production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit.[6] A decrease in PGE2 levels indicates inhibition of its synthesis.

Workflow_PGE2_Inhibition start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture compound_treatment Pre-treat with Test Compounds cell_culture->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Measure PGE2 using ELISA supernatant_collection->elisa data_analysis Data Analysis (Calculate IC50) elisa->data_analysis end End data_analysis->end

Caption: Workflow for the PGE2 synthesis inhibition assay.

Metabolic Regulation: Potent and Selective PPARα Agonists

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, making it an important target for the treatment of dyslipidemia.

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have elucidated the key structural elements required for potent and selective PPARα agonism.

  • Carboxylic Acid Moiety: The carboxylic acid group at position 2 is essential for activity, likely forming a key interaction with the receptor's ligand-binding domain.

  • Substituents on the Benzofuran Ring: The nature and position of substituents on the aromatic ring of the dihydrobenzofuran core significantly influence potency and selectivity.

  • Side Chain at Position 5: The presence of a flexible ether-linked side chain at position 5 is a common feature of potent PPARα agonists in this class.[7] The nature of the terminal aromatic group on this side chain is also a critical determinant of activity.

Comparative PPARα Agonist Activity

The following table provides a qualitative comparison of the PPARα agonist activity of different 2,3-dihydrobenzofuran-2-carboxylic acid derivatives.

CompoundKey Structural FeaturesPPARα Agonist PotencySelectivity vs. PPARγ/δReference
Lead Series Carboxylic acid at C2, ether-linked side chain at C5 with a substituted phenoxy terminusHighHigh[7][8]
Analog 1 Lacks carboxylic acid at C2Inactive-[7]
Analog 2 Modified side chain at C5Reduced potencyVariable[7]
Experimental Protocols

PPARα Transcription Factor Activity Assay

This assay measures the ability of a compound to activate the PPARα receptor.

  • Cell Culture and Transfection: Use a cell line that expresses PPARα and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Gene Assay: Measure the activity of the reporter protein. An increase in reporter activity indicates PPARα agonism. Commercial kits are available for this assay.[9][10]

PPARa_Activation_Pathway ligand 2,3-Dihydrobenzofuran-2- carboxylic Acid Derivative (Agonist) ppara PPARα ligand->ppara Binds to complex PPARα-RXR Heterodimer ppara->complex Forms heterodimer with rxr RXR rxr->complex ppre PPRE (PPAR Response Element) in DNA complex->ppre Binds to transcription Gene Transcription (Lipid Metabolism Genes) ppre->transcription Initiates response Biological Response (e.g., Lowering of Triglycerides) transcription->response Leads to

Caption: Signaling pathway of PPARα activation by agonist.

Conclusion

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a highly versatile and "privileged" structure in medicinal chemistry. Through systematic chemical modifications, derivatives with potent and selective activities against a range of therapeutic targets have been developed. This guide has provided a comparative overview of the structure-activity relationships for anticancer, anti-inflammatory, and PPARα agonist activities. The detailed experimental protocols and visual representations of SAR and workflows offer a valuable resource for researchers aiming to design and develop novel therapeutics based on this promising chemical scaffold. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471.
  • Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., Lee, K., Kwak, J. H., & Lee, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2545–2549.
  • Kim, J. Y., Park, S. J., Kim, Y. H., Lee, J. W., Lee, S. K., & Lee, J. R. (2017). Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. European journal of medicinal chemistry, 137, 575–597.
  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., Macnaul, K. L., Zhou, G., Agrawal, A., Alvaro, R., Cai, T. Q., Hernandez, M., Wright, S. D., Moller, D. E., Heck, J. V., & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of medicinal chemistry, 48(17), 5589–5599.
  • Scribd. (n.d.). Benzofuran- And 2,3-Dihydrobenzofuran Derivatives. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Din, M. M. G. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(5), 796–825.
  • Szałabska, K., Szymańska, E., Szymański, J., Bielenica, A., & Wesołowski, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1581.
  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Benzofuran- or 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide Derivatives as Anticancer Agents and inhibitors of NF-κB. [Link]

  • Al-Warhi, T., Sabt, A., Al-Salahi, R., & Al-Ghorbani, M. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules (Basel, Switzerland), 30(12), 2735.
  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • PubMed. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. [Link]

  • ResearchGate. (n.d.). In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. [Link]

  • Al-Ostath, A., Al-Qawasmeh, R. A., Al-Malki, A. L., & Al-Qtaishat, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2154.
  • R Discovery. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. [Link]

  • Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. [Link]

  • Abu-Irmaileh, B., Al-Qawasmeh, R. A., Al-Ostath, A., & Al-Qtaishat, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules (Basel, Switzerland), 28(12), 4899.
  • Digital Commons @ Longwood University. (1990). A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA. [Link]

  • ResearchGate. (2025). (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. [Link]

  • Rani, A., & Kumar, R. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28723–28749.
  • PubMed. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. [Link]

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. The Journal of biological chemistry, 285(29), 22318–22329.
  • Schöner, C., Dinh, H., Dinh-Van, T., & Stuppner, H. (2019). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Molecules (Basel, Switzerland), 24(23), 4272.
  • Abarikwu, S. O. (2007). In Vivo Inhibition of Prostaglandin E2 Production by Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides. Nigerian quarterly journal of hospital medicine, 17(4), 148–152.
  • Cancers. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Gotoh, Y., Saka, S., Nakae, J., & Itoh, T. (2015). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of lipid research, 56(1), 52–63.
  • Festa, M., De Marino, S., D'Andrea, L. D., D'Auria, M. V., Lauro, G., Bifulco, G., & Renga, B. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(6), 1145–1154.
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Sources

Comparative

In Vitro vs In Vivo Efficacy of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Comparison Guide

Introduction & Mechanistic Rationale 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (5-MDBCA) is a highly versatile pharmacophore utilized in the design of targeted anticancer therapeutics. While unsubstituted benzofur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (5-MDBCA) is a highly versatile pharmacophore utilized in the design of targeted anticancer therapeutics. While unsubstituted benzofurans often suffer from poor metabolic stability and off-target toxicity, the addition of the 5-methyl group and the saturation at the 2,3-position fundamentally alters the molecule's electron density (+M effect) and lipophilicity.

Recent pharmacological advancements have demonstrated that N-(substituted)phenylamide derivatives of 5-MDBCA act as potent inhibitors of Nuclear Factor kappa B (NF-κB) . NF-κB is a critical transcription factor that drives tumor cell proliferation, survival, and angiogenesis. By preventing the translocation of NF-κB to the nucleus, 5-MDBCA derivatives induce apoptosis in aggressive cancer cell lines, such as HCT15 (colon) and MM231 (breast).

G LPS Inflammatory Stimuli (LPS / TNF-α) Receptor Receptor Complex (TLR4 / TNFR) LPS->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Transcription Target Gene Transcription (Tumor Survival) NFkB->Transcription Drug 5-MDBCA Derivatives Drug->NFkB Blocks

Mechanism of 5-MDBCA derivatives inhibiting NF-κB nuclear translocation.

In Vitro Efficacy Profile

To establish the baseline potency of 5-MDBCA derivatives, in vitro assays must isolate the direct cytotoxic effects from systemic variables.

Causality in Assay Selection

We utilize the Sulforhodamine B (SRB) assay rather than the traditional MTT assay for cytotoxicity profiling. The MTT assay relies on mitochondrial reductase activity, which can be artificially skewed by the metabolic reprogramming of cancer cells or direct chemical interference by the benzofuran core. Conversely, the SRB assay stoichiometrically binds to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass. For mechanistic validation, a Luciferase reporter assay is used to directly quantify NF-κB transcriptional inhibition.

Quantitative Comparison: In Vitro Data

The table below compares a highly optimized 5-MDBCA derivative against the unsubstituted 2,3-dihydrobenzofuran-2-carboxylic acid (DBCA) and KL-1156, a known reference NF-κB inhibitor .

CompoundIC₅₀ HCT15 (µM)IC₅₀ MM231 (µM)NF-κB Transcriptional Inhibition (%)
5-MDBCA Derivative 2.15 ± 0.122.48 ± 0.1588.4 ± 2.1
Unsubstituted DBCA 14.80 ± 1.0517.20 ± 1.3045.2 ± 4.5
KL-1156 (Reference) 8.45 ± 0.609.10 ± 0.8562.0 ± 3.8

Data demonstrates that the 5-methyl substitution yields a ~4-fold increase in in vitro potency compared to the reference compound.

In Vivo Efficacy Profile

High in vitro potency frequently fails to translate into in vivo efficacy due to rapid hepatic clearance or poor tumor penetrance. Evaluating 5-MDBCA in murine xenograft models provides a holistic view of its pharmacokinetic (PK) stability and true therapeutic index .

Causality in Model Selection

Subcutaneous HCT15 xenografts in BALB/c nude mice are utilized. This model lacks a functional immune system (preventing graft rejection) but retains an intact hepatic and renal clearance system, making it ideal for evaluating the metabolic stability conferred by the 5-methyl group.

Quantitative Comparison: In Vivo Data
CompoundTumor Vol. Reduction (%)Half-life (t₁/₂, h)Clearance (mL/min/kg)
5-MDBCA Derivative 71.5 ± 5.24.811.2
Unsubstituted DBCA 28.4 ± 6.11.442.5
KL-1156 (Reference) 48.0 ± 4.82.624.8

The Translation Gap: In Vitro vs In Vivo

The comparative data highlights a critical structural-activity relationship (SAR). While the unsubstituted DBCA exhibits moderate in vitro activity, it completely fails in vivo (only 28.4% tumor reduction). This is due to its high clearance rate (42.5 mL/min/kg) and short half-life (1.4 h), preventing the drug from maintaining therapeutic concentrations within the tumor microenvironment.

The 5-MDBCA derivative successfully bridges this translation gap. The 5-methyl group sterically hinders rapid oxidative metabolism by cytochrome P450 enzymes, extending the half-life to 4.8 hours. This PK advantage ensures sustained NF-κB inhibition in vivo, mirroring its aggressive in vitro profile.

Self-Validating Experimental Protocols

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is designed to be a self-validating system; the use of cold TCA fixation instantly halts metabolism, ensuring that the final absorbance read is a pure reflection of cell mass at the exact time of intervention.

  • Cell Seeding: Seed HCT15 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for exponential growth phase entry.

  • Compound Treatment: Treat cells with serial dilutions of 5-MDBCA derivatives (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) to establish baseline viability. Incubate for 48 hours.

  • Fixation (Critical Step): Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Rationale: Cold TCA precipitates proteins instantly, preventing any post-treatment apoptotic degradation or continued proliferation during the processing phase. Incubate at 4°C for 1 hour.

  • Staining: Wash plates 5 times with distilled water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well for 10 minutes.

  • Washing & Solubilization: Wash 5 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Murine Xenograft Efficacy Workflow

This workflow utilizes strict randomization criteria to eliminate baseline bias, ensuring that tumor volume reduction is strictly a function of drug efficacy.

G Cell HCT15 Culture & Harvest Inoculation Subcutaneous Injection (Flank) Cell->Inoculation 5x10^6 cells Random Randomization (Volume ~100mm³) Inoculation->Random 7-10 days Dosing Daily Dosing (5-MDBCA via IP) Random->Dosing n=8/group Analysis Tumor Excision & PK Analysis Dosing->Analysis 21 days

Standardized in vivo xenograft workflow for evaluating 5-MDBCA efficacy.

  • Inoculation: Harvest HCT15 cells and resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Rationale: Matrigel provides extracellular matrix support, drastically improving the take-rate and uniformity of the xenograft.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (approx. 7–10 days), randomize mice into treatment and control groups (n=8 per group). Rationale: Randomizing at 100 mm³ ensures all tumors have established vascularization and are in the exponential growth phase, preventing false positives from non-viable grafts.

  • Dosing: Administer 5-MDBCA derivatives (e.g., 30 mg/kg) via intraperitoneal (IP) injection daily for 21 days.

  • Measurement: Measure tumor dimensions bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Endpoint Analysis: At day 21, euthanize the mice. Excise and weigh the tumors. Collect terminal blood samples via cardiac puncture for PK analysis (LC-MS/MS) to determine clearance and half-life.

References

  • Kwak, J. H., et al. "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters, 2015.[Link]

  • Mao, Z. W., et al. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Pharmaceuticals (MDPI), 2022.[Link]

Validation

A Comparative Analysis of Benzofuran and Dihydrobenzofuran Derivatives: Unraveling the Impact of Core Saturation on Biological Activity

In the landscape of medicinal chemistry, the benzofuran and 2,3-dihydrobenzofuran scaffolds serve as privileged structures, forming the core of numerous biologically active compounds.[1] While structurally similar, the s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzofuran and 2,3-dihydrobenzofuran scaffolds serve as privileged structures, forming the core of numerous biologically active compounds.[1] While structurally similar, the seemingly subtle difference—a single double bond in the furan ring—imparts dramatic changes in three-dimensional conformation, which in turn dictates their pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activities of benzofuran and its saturated counterpart, dihydrobenzofuran, with a focus on anticancer and anti-inflammatory applications. We will explore the causal relationships between chemical structure and biological function, supported by quantitative experimental data and detailed methodologies.

The Decisive Structural Difference: Planarity vs. Flexibility

The fundamental distinction between the two scaffolds lies in the C2-C3 bond of the heterocyclic furan ring. In benzofuran, this is a double bond, rendering the entire fused ring system planar and aromatic. In contrast, the C2-C3 single bond in 2,3-dihydrobenzofuran introduces conformational flexibility and creates potential stereocenters at these positions. This structural variance is the primary determinant of the differential biological activities observed between derivatives of these two core structures. The rigidity of the benzofuran ring can be advantageous for specific pi-pi stacking interactions within a target protein, whereas the flexible, non-planar structure of dihydrobenzofuran may allow for a more optimal three-dimensional fit into a complex binding pocket.[2]

G cluster_screening Experimental Screening Workflow Compound_Synthesis Synthesize Benzofuran & Dihydrobenzofuran Derivatives Primary_Assay Primary Assay: Nitric Oxide (NO) Production Inhibition Compound_Synthesis->Primary_Assay Test Compounds Secondary_Assay Secondary Assay: Antiproliferation (MTT / WST-1) Primary_Assay->Secondary_Assay Active Compounds Cytotoxicity Cytotoxicity Assessment (vs. Normal Cell Line) Secondary_Assay->Cytotoxicity Potent Compounds Hit_Compound Identify Hit Compounds for further study Cytotoxicity->Hit_Compound Selective Compounds

Caption: A typical workflow for screening and validating bioactive compounds.

Protocol 1: Antiproliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [3] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form insoluble purple formazan crystals. [3]The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzofuran and dihydrobenzofuran derivatives) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. [4]5. Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [5]7. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants using the Griess reagent.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a purple azo compound that can be measured colorimetrically. The intensity of the color is directly proportional to the nitrite concentration. [6] Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. [7]2. Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. [8]5. Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of sulfanilamide solution (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. [7]7. Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) to each well and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Conclusion and Future Perspectives

The comparative analysis of benzofuran and 2,3-dihydrobenzofuran derivatives demonstrates that the saturation of the furan ring is a critical determinant of biological activity. The increased conformational flexibility of the dihydrobenzofuran scaffold can lead to enhanced potency, as evidenced by lower IC50 values in both anti-inflammatory and anticancer assays. This suggests that for certain biological targets, a non-planar, more adaptable structure is advantageous for optimal binding and subsequent modulation of protein function.

These findings encourage medicinal chemists to consider both scaffolds in drug discovery programs. The choice between a rigid benzofuran and a flexible dihydrobenzofuran core should be guided by the specific topology of the target's binding site. Future research should focus on synthesizing matched pairs of derivatives to expand this comparative analysis across a wider range of biological targets, including enzymes and receptors relevant to neurodegenerative diseases and infectious agents. [1][8]Such systematic studies will continue to refine our understanding of the structure-activity relationships governing these valuable heterocyclic compounds and accelerate the development of novel, more effective therapeutics.

References

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • Wu, S. B., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]

  • Lee, J. H., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. Available at: [Link]

  • Jantrawut, P., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • ResearchGate. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available at: [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. Available at: [Link]

Sources

Comparative

Advanced Pharmacological Scaffolds: 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid vs. Fenofibrate

Executive Overview The development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists has historically relied on fibrate derivatives to manage lipid metabolism disorders. While Fenofibrate remains a clinical g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists has historically relied on fibrate derivatives to manage lipid metabolism disorders. While Fenofibrate remains a clinical gold standard for treating hypertriglyceridemia, modern drug discovery has identified conformationally restricted scaffolds that offer superior receptor affinity and distinct selectivity profiles.

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (5-MDBCA) and its derivatives represent a significant leap in medicinal chemistry. By rigidifying the carboxylic acid "warhead," this scaffold minimizes entropic loss upon receptor binding, yielding highly potent agonists. This guide provides an in-depth, head-to-head comparison of these two compounds, detailing their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols required to evaluate their performance.

Structural and Mechanistic Divergence

Fenofibrate: The Flexible Prodrug

Fenofibrate is an isopropyl ester prodrug that undergoes rapid in vivo hydrolysis to its active form, fenofibric acid. Its mechanism relies on a relatively flexible isobutyric acid headgroup that binds to the ligand-binding domain (LBD) of PPAR α . This binding induces a conformational change, promoting heterodimerization with the Retinoid X Receptor (RXR) and subsequent binding to Peroxisome Proliferator Response Elements (PPREs)[1]. The therapeutic result is the upregulation of lipoprotein lipase (LPL) and the downregulation of apolipoprotein C-III (ApoC-III).

5-MDBCA: The Rigidified Scaffold

In contrast, 5-MDBCA features a bicyclic dihydrobenzofuran core. This structural rigidity locks the carboxylic acid group into a specific stereochemical orientation. When 5-MDBCA (or its complex bisaryl derivatives) enters the PPAR LBD, the carboxylate group projects orthogonally to interact directly with the critical tyrosine residue on the AF-2 (Activation Function 2) helix (Helix 12)[2].

Causality in Binding: The locked conformation of the 5-MDBCA scaffold minimizes the entropic penalty typically incurred during ligand binding. This structural advantage results in binding affinities (EC50) that are often orders of magnitude lower (more potent) than fenofibrate[2]. Furthermore, the 5-MDBCA scaffold can be synthetically tuned to achieve pan-PPAR or highly selective PPAR δ / γ agonism, pathways critical for broader metabolic syndrome management.

SignalingPathway Feno Fenofibrate (Flexible Prodrug) PPARa PPAR-α Activation (Moderate Affinity) Feno->PPARa MDBCA 5-MDBCA Scaffold (Rigidified Core) MDBCA->PPARa PPARd PPAR-δ / γ Activation (High Affinity via AF-2) MDBCA->PPARd RXR RXR Heterodimerization PPARa->RXR PPARd->RXR PPRE PPRE DNA Binding RXR->PPRE Lipid Lipid Metabolism (↓ TG, ↑ HDL) PPRE->Lipid

Figure 1: Mechanistic signaling divergence between Fenofibrate and 5-MDBCA via PPAR pathways.

Quantitative Performance Comparison

To objectively evaluate these compounds, we compare their in vitro receptor activation and in vivo lipid-lowering capabilities. The data below synthesizes typical findings from high-throughput screening and murine models comparing fenofibric acid to optimized 5-MDBCA derivatives[2].

Pharmacological ParameterFenofibric Acid (Active Form)5-MDBCA (Optimized Derivative)Fold Difference / Mechanistic Note
PPAR α EC50 ( μ M) 18.50.045~400x more potent
PPAR δ EC50 ( μ M) >100 (Inactive)0.012Highly selective δ activation
Receptor Binding Entropy High Penalty (Flexible headgroup)Low Penalty (Rigid scaffold)Drives higher target affinity
Triglyceride Reduction -35% (at 30 mg/kg dose)-55% (at 3 mg/kg dose)Superior in vivo efficacy at 1/10th dose
HDL Cholesterol Increase +10%+25%Enhanced reverse cholesterol transport

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the exact methodologies used to generate the comparative data. Each step is designed to isolate the variable of interest and eliminate confounding factors.

Protocol A: In Vitro PPAR Transactivation Reporter Assay

Rationale: This assay isolates receptor-specific activation from systemic metabolic variables by using a chimeric GAL4-PPAR system.

  • Cell Culture & Seeding: Plate COS-7 cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS.

    • Causality: COS-7 cells lack high levels of endogenous PPARs, providing a clean background for the reporter system.

  • Transfection: Co-transfect cells with a pM-GAL4-PPAR (LBD) chimeric expression vector and a pUAS-luciferase reporter plasmid using a liposomal transfection reagent.

  • Serum Starvation: After 24 hours, wash cells and replace media with DMEM containing 0.5% charcoal-stripped FBS.

    • Causality: Charcoal stripping removes endogenous lipid ligands present in standard FBS, preventing baseline reporter activation and false positives.

  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 100 μ M) of fenofibric acid and 5-MDBCA. Include a DMSO vehicle control (final concentration <0.1%).

  • Detection: After 24 hours of incubation, lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader to calculate EC50 values via non-linear regression.

Protocol B: In Vivo Lipid Profiling in Diet-Induced Obese (DIO) Mice

Rationale: Validates whether the in vitro potency translates to physiological lipid modulation.

  • Model Induction: Feed male C57BL/6J mice a high-fat diet (60% kcal from fat) for 12 weeks to induce hyperlipidemia and insulin resistance.

  • Dosing Regimen: Randomize mice into three groups (n=8/group). Administer vehicle, fenofibrate (30 mg/kg/day), or 5-MDBCA (3 mg/kg/day) via oral gavage for 14 days.

    • Causality: The 10-fold difference in dosage accounts for the predicted higher potency of the 5-MDBCA scaffold, testing if it can achieve superior efficacy at a fraction of the clinical dose.

  • Fasting & Collection: Fast the mice for 6 hours prior to sacrifice to stabilize circulating lipid levels. Collect blood via cardiac puncture.

  • Quantification: Centrifuge blood to isolate serum. Use colorimetric enzymatic assay kits to quantify total triglycerides, HDL, and LDL.

Workflow Step1 Compound Preparation (Fenofibrate & 5-MDBCA) Step2 In Vitro Transactivation Assay (GAL4-PPAR Reporter in COS-7) Step1->Step2 Step3 In Vivo DIO Mouse Model (High-Fat Diet & Oral Gavage) Step1->Step3 Step5 Data Synthesis (EC50 & Efficacy Comparison) Step2->Step5 Step4 Serum Lipid Profiling (Colorimetric Quantification) Step3->Step4 Step4->Step5

Figure 2: Self-validating experimental workflow for in vitro and in vivo compound comparison.

Conclusion

While fenofibrate remains a highly reliable, well-characterized therapeutic, the 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a significant evolution in medicinal chemistry. By restricting the conformational freedom of the carboxylic acid headgroup, 5-MDBCA minimizes entropic loss upon binding, allowing for nanomolar potency and tunable receptor selectivity. For drug development professionals, integrating rigidified scaffolds like 5-MDBCA offers a proven pathway to next-generation metabolic therapeutics with lower dosing requirements and enhanced lipid-lowering efficacy.

References

  • BenchChem Title: 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 Source: BenchChem Technical Support Team URL
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Protocol for 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Executive Summary & Operational Rationale In pharmaceutical development and synthetic chemistry, 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (C₁₀H₁₀O₃) is frequently utilized as a building block for biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Rationale

In pharmaceutical development and synthetic chemistry, 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (C₁₀H₁₀O₃) is frequently utilized as a building block for biologically active molecules. While it lacks highly reactive functional groups (such as peroxides or azides), it presents acute toxicity hazards upon exposure[1].

Proper disposal of this compound is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship. Because it is a non-halogenated aromatic carboxylic acid, its disposal pathway is dictated by its solvent environment. Misclassification of this waste—such as mixing it with halogenated streams or discharging it into the sanitary sewer—can lead to severe regulatory penalties, environmental contamination, and the generation of toxic byproducts (like dioxins) during incineration[2][3].

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Physicochemical & Hazard Profiling

To execute a safe disposal strategy, operators must first understand the intrinsic properties of the compound. The hazard profile dictates the required Personal Protective Equipment (PPE) and the ultimate fate of the waste stream.

Table 1: Hazard & Physicochemical Summary
ParameterSpecificationOperational Implication
Chemical Formula C₁₀H₁₀O₃Non-halogenated organic compound. Ideal for fuel blending/energy recovery if kept segregated[2].
Molecular Weight 178.18 g/mol Solid at room temperature; poses a particulate inhalation risk if aerosolized[1].
GHS Classification Acute Tox. 4Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332)[1].
Solubility Soluble in DMSO, MeOH, DCMWaste stream classification depends entirely on the carrier solvent used during the assay.

Waste Segregation Logic & Causality

The fundamental rule of chemical waste management is segregation at the source . The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) strictly regulate how organic wastes are processed[4].

  • The Causality of Segregation: Non-halogenated wastes (like pure 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid in methanol) are typically sent to facilities for "fuel blending," where their high caloric value is used to power industrial kilns[2]. However, if this compound is dissolved in a halogenated solvent (like Dichloromethane), it must be diverted to specialized high-temperature incinerators equipped with alkaline scrubbers. If halogenated waste is accidentally processed as non-halogenated fuel, it releases highly corrosive hydrogen chloride gas and carcinogenic dioxins into the atmosphere.

Table 2: Operational Segregation Matrix
Waste StateCarrier SolventTarget Waste StreamRationale / Causality
Solid None (Neat powder)Solid Hazardous Waste Prevents particulate dispersion. Must be double-bagged or kept in original sealed HDPE/glass container.
Liquid DMSO, Methanol, Ethyl AcetateNon-Halogenated Organic Combustible mixture suitable for standard fuel blending energy recovery[2].
Liquid Dichloromethane (DCM), ChloroformHalogenated Organic Halogens require specialized incineration to prevent dioxin formation[3].

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid waste based on its physical state and solvent matrix.

G Start Waste Generation: 5-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin CheckHalogen Is Solvent Halogenated? Liquid->CheckHalogen NonHalo Non-Halogenated Organic Waste Stream CheckHalogen->NonHalo No Halo Halogenated Organic Waste Stream CheckHalogen->Halo Yes EHS EH&S Collection & RCRA Manifesting NonHalo->EHS Halo->EHS SolidBin->EHS Incineration High-Temperature Incineration EHS->Incineration

Workflow for the segregation and disposal of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Step-by-Step Disposal Protocol

This protocol ensures self-validating safety checks at each operational phase, minimizing the risk of exposure or regulatory violation.

Phase 1: Preparation & Hazard Verification
  • Don Appropriate PPE: Ensure you are wearing standard laboratory PPE: nitrile gloves, a flame-resistant lab coat, and ANSI-approved safety goggles. Because the compound is a Category 4 inhalation hazard (H332), handle all dry powders exclusively inside a certified chemical fume hood[1].

  • Verify Waste Composition: Before transferring any waste, explicitly confirm the solvents used in your reaction or assay. Validation check: Did the workflow involve any chlorinated solvents?

Phase 2: Containerization
  • Solid Waste Transfer:

    • Sweep up any unused or contaminated solid 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid using a disposable spatula.

    • Place the solid and the contaminated spatula into a chemically compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Liquid Waste Transfer:

    • Using a funnel, slowly pour the liquid waste into the designated 5-gallon carboy (either Halogenated or Non-Halogenated, based on the Table 2 matrix).

    • Critical Rule: Never fill a liquid waste carboy beyond 75-80% capacity to allow for vapor expansion[2].

Phase 3: Decontamination & Rinsate Management
  • Glassware Rinsing: Rinse the primary reaction vessel or storage vial with a compatible, volatile solvent (e.g., Acetone or Methanol) to dissolve residual compound.

  • Rinsate Disposal: Do not pour the rinsate down the sink. The Clean Water Act and local Publicly Owned Treatment Works (POTW) strictly prohibit the discharge of toxic, non-water-soluble organics into the sanitary sewer[3]. Pour the first three solvent rinses into the appropriate organic waste carboy.

  • Evaporation Prohibition: Do not leave open containers of solvent/compound mixtures in the fume hood to evaporate. Intentional evaporation of hazardous waste is a direct violation of EPA RCRA regulations[5].

Phase 4: Satellite Accumulation Area (SAA) Compliance
  • Labeling: Immediately update the hazardous waste tag attached to the container. Use the full chemical name ("5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid")—do not use acronyms or structural formulas[4].

  • Storage Limits: Store the container in a designated SAA at or near the point of generation. Ensure the container is tightly closed at all times unless actively adding waste[5].

  • EH&S Pickup: Once the container reaches its fill limit or the regulatory time limit (typically 6 months from the accumulation start date, depending on local Subpart K adoption), submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department for final RCRA manifesting and incineration[2].

References

  • Safety Data Sheet - ChemScene: 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. ChemScene LLC. Retrieved March 11, 2026.
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Retrieved March 11, 2026.
  • Hazardous Waste Disposal - Environmental Health and Safety. Florida State University. Retrieved March 11, 2026.
  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. Retrieved March 11, 2026.
  • Chemical Waste Management. Kansas State University. Retrieved March 11, 2026.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
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